Protoplumericin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H42O19 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
methyl (1S,4aS,7aS)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21+,22+,24+,25+,26+,27-,28-,29+,30+,33-,34+,35-,36?/m0/s1 |
InChI Key |
AFYIWKNGSIYXCQ-ARTOWFLDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Protoplumericin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, a complex iridoid glycoside, has been identified as a constituent of plants from the Plumeria genus. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. The document details the experimental protocols for its extraction and purification, summarizes its known spectroscopic and physicochemical properties, and presents available data on its antimicrobial and anti-inflammatory activities. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.
Discovery and Sourcing
This compound was first reported as a natural product isolated from the bark and leaves of Plumeria alba L.[1]. Plants of the genus Plumeria, belonging to the Apocynaceae family, are known for their rich content of iridoids, a class of secondary metabolites with diverse biological activities. The traditional use of Plumeria extracts for treating various ailments has prompted scientific investigation into their chemical constituents, leading to the discovery of compounds like this compound.
Isolation and Purification
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The following protocol is based on the methodology described in the initial discovery of the compound.
Experimental Protocol: Isolation of this compound from Plumeria alba
2.1.1. Plant Material and Extraction:
-
Fresh, homogenized stem bark (2.2 kg) and dried, powdered leaves (890 g) of Plumeria alba L. are separately extracted with boiling ethanol.[1]
-
The combined ethanolic extracts are concentrated under reduced pressure.
-
The concentrated extract is diluted with water and subsequently defatted by partitioning with petroleum ether.
-
The aqueous layer is then successively partitioned with chloroform (B151607) and ethyl acetate (B1210297). The n-butanol extract of the leaves is also prepared.[1]
2.1.2. Chromatographic Purification:
-
The ethyl acetate extract of the stem bark (6.0 g) is subjected to column chromatography on silica (B1680970) gel (140 g).
-
The column is eluted with a gradient of ethyl acetate and a methanol-water mixture (16.5:13.5 v/v), with the proportion of the methanol-water mixture increasing from 5% to 30% in ethyl acetate.
-
Fractions of 50 ml are collected and monitored by Thin Layer Chromatography (TLC) using ethyl acetate-methanol-water (100:16.5:13.5) as the solvent system. Visualization is achieved by spraying with 1% vanillin-sulphuric acid reagent.[1]
-
Chromatographic separation of the n-butanol extract of the leaves is performed on a silica gel column using the same eluent system. This compound is isolated from the combined fractions 27-29.[1]
Experimental Workflow for this compound Isolation
References
Protoplumericin A: A Technical Guide to its Source Organism and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A is a complex iridoid natural product isolated from Plumeria obtusa. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its source organism and a putative biosynthetic pathway. While the complete enzymatic cascade for this compound biosynthesis has yet to be fully elucidated, this guide synthesizes the established knowledge of general iridoid biosynthesis with a hypothesized series of late-stage tailoring reactions to construct a probable pathway. Detailed experimental protocols for the isolation of related iridoids from Plumeria species are provided, alongside a general workflow for the elucidation of natural product biosynthetic pathways. All quantitative data found in the literature is presented in tabular format, and logical and biosynthetic pathways are visualized using Graphviz diagrams.
Source Organism: Plumeria obtusa
This compound is a secondary metabolite produced by Plumeria obtusa, a species of flowering plant in the Apocynaceae family.[1][2] Commonly known as the Singapore graveyard flower or white frangipani, P. obtusa is native to the West Indies, Central America, and northern South America.[2] It is now widely cultivated in tropical and subtropical regions for its ornamental and fragrant flowers. The plant is a rich source of various bioactive compounds, particularly iridoids, which are believed to contribute to its traditional medicinal uses.[2][3]
Putative Biosynthesis of this compound
The biosynthesis of this compound has not been specifically detailed in the scientific literature. However, based on its iridoid structure and the well-characterized general iridoid biosynthetic pathway in plants, a putative pathway can be proposed. This pathway can be divided into two main stages: the formation of the core iridoid skeleton and the late-stage tailoring modifications.
Stage 1: Formation of the Iridoid Skeleton
The early stages of iridoid biosynthesis, leading to the formation of the central precursor nepetalactol, are well-established and involve a series of enzymatic reactions starting from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
The key enzymatic steps are:
-
Geraniol (B1671447) Synthase (GES): GPP is hydrolyzed to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase, hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidase (8HGO): This alcohol dehydrogenase oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): This enzyme catalyzes the reductive cyclization of 8-oxogeranial into the iridoid scaffold, nepetalactol. Recent research has also identified a distinct Iridoid Cyclase (ICYC) that is crucial for the efficient formation of the nepetalactol ring.[4]
Stage 2: Proposed Late-Stage Tailoring Reactions
To arrive at the complex structure of this compound from nepetalactol, a series of tailoring reactions, including hydroxylation, glycosylation, and acylation, are necessary. The precise order of these events is unknown, and the enzymes responsible in P. obtusa have not been identified. The following is a hypothesized sequence of events:
-
Hydroxylation: The nepetalactol core likely undergoes several hydroxylation steps catalyzed by cytochrome P450 monooxygenases (P450s) to introduce hydroxyl groups at specific positions on the iridoid skeleton.
-
Glycosylation: A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety to a hydroxyl group, forming a glucoside. This step increases the water solubility and stability of the molecule.
-
Acylation: Acyltransferases (ATs) are proposed to catalyze the esterification of hydroxyl groups with various acyl donors. Based on the structure of this compound, this would involve the addition of both a p-coumaroyl group and a second, more complex acyl group.
-
Further Modifications: Additional enzymatic steps, such as further hydroxylations or rearrangements of the acyl groups, may occur to yield the final structure of this compound.
Below is a DOT script for the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the yield or concentration of this compound from Plumeria obtusa. The isolation and characterization studies to date have focused on structural elucidation rather than quantifying the abundance of this specific compound.
| Compound | Source | Yield/Concentration | Reference |
| This compound | Plumeria obtusa | Not Reported | N/A |
Experimental Protocols
Isolation of Iridoids from Plumeria Species (Adapted Protocol)
The following protocol is adapted from the isolation of iridoids from Plumeria alba and can be used as a starting point for the isolation of this compound from Plumeria obtusa.[5]
1. Plant Material Collection and Extraction:
- Collect fresh leaves and stem bark of Plumeria obtusa.
- Homogenize the fresh plant material or dry and powder the material.
- Extract the plant material with boiling ethanol (B145695) (e.g., 3 x 5 L for 1 kg of powdered material).
- Filter the extracts and concentrate under reduced pressure to obtain a crude ethanolic extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
- Monitor the fractions for the presence of iridoids using Thin Layer Chromatography (TLC).
3. Chromatographic Purification:
- Subject the iridoid-rich fraction (typically the ethyl acetate or a more polar fraction) to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, or ethyl acetate and methanol/water.
- Collect fractions and monitor by TLC.
- Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.
4. Structure Elucidation:
- Characterize the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS) to confirm the structure of this compound.
Below is a DOT script for the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
General Methodologies for Biosynthetic Pathway Elucidation
Elucidating the biosynthetic pathway of a natural product like this compound is a complex process that involves a combination of genetic, biochemical, and analytical techniques.
1. Transcriptome Analysis:
- Sequence the transcriptome (RNA-Seq) of Plumeria obtusa tissues that produce this compound.
- Identify candidate genes for biosynthetic enzymes (e.g., P450s, UGTs, ATs) based on sequence homology to known enzymes from other species.
- Look for co-expression of candidate genes with known iridoid biosynthetic genes.
2. Gene Functional Characterization:
- Clone the candidate genes and express them in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).
- Perform in vitro enzymatic assays with the purified recombinant enzymes and putative substrates to confirm their function.
- Use Virus-Induced Gene Silencing (VIGS) in Plumeria obtusa to transiently silence the candidate genes and observe the effect on this compound accumulation.
3. Metabolite Profiling:
- Use Liquid Chromatography-Mass Spectrometry (LC-MS) to profile the metabolites in different tissues of P. obtusa and in plants where candidate genes have been silenced or overexpressed.
- Identify potential biosynthetic intermediates by searching for compounds that accumulate or are depleted upon genetic modification.
Below is a DOT script for a general experimental workflow for biosynthetic pathway elucidation.
Caption: General workflow for biosynthetic pathway elucidation.
Conclusion and Future Perspectives
This compound from Plumeria obtusa represents a structurally complex natural product with potential for further investigation into its biological activities. While its source is well-defined, the complete biosynthetic pathway remains to be elucidated. The proposed pathway in this guide provides a roadmap for future research, which should focus on the identification and characterization of the late-stage tailoring enzymes. The application of modern 'omics' technologies, combined with classical biochemical approaches, will be instrumental in unraveling the precise enzymatic steps leading to this intricate molecule. A full understanding of its biosynthesis could pave the way for metabolic engineering approaches to enhance its production or to generate novel analogs with improved therapeutic properties.
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
Predicted Mechanism of Action for Protoplumericin A: An In-depth Technical Guide
Disclaimer: Direct experimental evidence for the mechanism of action of Protoplumericin A is limited in the current scientific literature. This document presents a predicted mechanism of action based on the extensive research available for Plumericin, a structurally related iridoid lactone isolated from the same plant genus, Plumeria. It is hypothesized that this compound shares a similar pharmacological profile due to structural analogy. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is predicted to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response and is implicated in various pathological conditions, including chronic inflammation, autoimmune diseases, and cancer. The primary mechanism of action is anticipated to be the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action halts the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby repressing the transcription of a wide array of pro-inflammatory and pro-survival genes.
Predicted Core Mechanism: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of immune and inflammatory responses. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1] The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65/p50 dimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes. These genes include those encoding for inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.
This compound, based on the data for Plumericin, is predicted to intervene at a critical juncture in this pathway. It is hypothesized to inhibit the catalytic activity of the IKK complex.[1][2][3] By preventing the phosphorylation of IκBα, this compound effectively traps NF-κB in its inactive cytoplasmic state, thus abrogating the downstream inflammatory cascade.
Signaling Pathway Diagram
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings for Plumericin, which are predictive of this compound's potential activity.
Table 1: In Vitro Inhibition of NF-κB Activation
| Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| NF-κB Luciferase Reporter | HEK293 | TNF-α | 1 | [1][2] |
Table 2: Inhibition of Pro-inflammatory Molecule Expression in HUVECs
| Molecule | Stimulus | Plumericin Conc. (µM) | Inhibition | Reference |
| VCAM-1 | TNF-α | 5 | Significant | [1] |
| ICAM-1 | TNF-α | 5 | Significant | [1] |
| E-selectin | TNF-α | 5 | Significant | [1] |
Table 3: In Vivo Anti-inflammatory Activity
| Model | Animal | Treatment | Outcome | Reference |
| Thioglycollate-induced peritonitis | Mice | 250 µM (i.p.) | Suppression of neutrophil recruitment | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Plumericin, which can be adapted for the study of this compound.
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours to induce luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration at which 50% of the NF-κB activity is inhibited, is calculated from the dose-response curve.
Western Blot Analysis for IκBα Phosphorylation and Degradation
Objective: To determine if the compound inhibits the phosphorylation and/or degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are pre-incubated with the test compound (e.g., 5 µM Plumericin) or vehicle for 30 minutes.[1]
-
Stimulation: Cells are stimulated with TNF-α (10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes) to induce IκBα phosphorylation and degradation.[1]
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total IκBα and phosphorylated IκBα (p-IκBα). A loading control antibody (e.g., α-tubulin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to assess the levels of total and phosphorylated IκBα at each time point.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating the mechanism of action.
Predicted Broader Biological Activities
Based on its predicted primary mechanism of NF-κB inhibition, this compound is likely to exhibit a range of biological activities, including:
-
Anti-inflammatory Effects: By suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, this compound is expected to be effective in models of acute and chronic inflammation.
-
Anticancer Potential: The NF-κB pathway is constitutively active in many cancers, promoting cell survival, proliferation, and metastasis. Inhibition of this pathway by this compound could induce apoptosis and inhibit tumor growth.
-
Immunomodulatory Activity: Through its influence on cytokine production and immune cell activation, this compound may have applications in modulating the immune response in various disease contexts.
Conclusion and Future Directions
The predicted mechanism of action for this compound, centered on the potent and specific inhibition of the IKK/NF-κB signaling pathway, positions it as a promising lead compound for the development of novel therapeutics for inflammatory diseases and cancer. The data from the closely related compound, Plumericin, provides a strong rationale for this prediction.
Future research should focus on:
-
Isolation and Structural Elucidation of this compound: To confirm its precise chemical structure and allow for direct comparison with Plumericin.
-
Direct Mechanistic Studies: To experimentally validate the predicted inhibition of the IKK complex and the NF-κB pathway by this compound.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: To explore the chemical space around the this compound scaffold for the development of even more potent and selective inhibitors.
By pursuing these avenues of research, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application.
References
Protoplumericin A: A Technical Guide to its Potential Therapeutic Targets
Disclaimer: The current body of scientific literature predominantly focuses on Plumericin (B1242706) , a structurally related iridoid, rather than Protoplumericin A. This document synthesizes the available research on Plumericin to infer the potential therapeutic targets and mechanisms of action that may be shared or similar for this compound. All data and experimental protocols detailed herein are based on studies conducted with Plumericin.
Introduction
Plumericin, a natural product isolated from plants of the Plumeria and Himatanthus genera, has garnered significant attention for its potent anti-inflammatory, anti-proliferative, and potential anticancer activities.[1][2] Its multifaceted biological effects suggest that it interacts with multiple key signaling pathways, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the identified therapeutic targets of Plumericin, a summary of the quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Therapeutic Targets and Mechanisms of Action
The primary therapeutic targets of Plumericin identified to date are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer.
Inhibition of the NF-κB Signaling Pathway
Plumericin is a potent inhibitor of the NF-κB signaling pathway, a central mediator of the inflammatory response.[1]
Mechanism of Action: Plumericin exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex.[1] In the canonical NF-κB pathway, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IKK complex. IKK then phosphorylates the inhibitor of κB alpha (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cell adhesion molecules (VCAM-1, ICAM-1, E-selectin), cytokines, and chemokines.[1]
Plumericin intervenes in this cascade by inhibiting the IKK-mediated phosphorylation of IκBα.[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[1]
Supporting Evidence: Studies have shown that Plumericin:
-
Inhibits TNF-α-induced IκBα phosphorylation and degradation in human umbilical vein endothelial cells (HUVECs).[1]
-
Abolishes the TNF-α-induced expression of the adhesion molecules VCAM-1, ICAM-1, and E-selectin in endothelial cells.[1]
-
Suppresses NF-κB-mediated transactivation of a luciferase reporter gene with high potency.[1]
-
Reduces neutrophil recruitment in a thioglycollate-induced peritonitis mouse model, an in vivo model of inflammation.[1]
Inhibition of the STAT3 Signaling Pathway
Plumericin has also been identified as an inhibitor of the STAT3 signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[3] Aberrant STAT3 activation is a hallmark of many cancers and proliferative disorders.
Mechanism of Action: Plumericin's inhibitory effect on STAT3 is mediated through S-glutathionylation.[3] It leads to a transient depletion of intracellular glutathione, which results in the S-glutathionylation of STAT3. This modification hampers the tyrosine phosphorylation (at Tyr705) of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.[3] The inhibition of STAT3 activation by Plumericin leads to a downstream decrease in the expression of target genes involved in cell cycle progression, such as Cyclin D1.[3] This ultimately results in cell cycle arrest in the G0/G1 phase and inhibition of proliferation.[3]
Supporting Evidence: Research on vascular smooth muscle cells (VSMCs) has demonstrated that Plumericin:
-
Inhibits serum-stimulated proliferation of VSMCs.[3]
-
Arrests VSMCs in the G0/G1 phase of the cell cycle.[3]
-
Hinders the phosphorylation of STAT3 at Tyr705.[3]
-
Leads to the S-glutathionylation of STAT3.[3]
-
Abrogates the expression of Cyclin D1.[3]
Potential Anticancer Activity
Emerging evidence suggests that Plumericin possesses anticancer properties, although the molecular mechanisms are less well-defined compared to its anti-inflammatory and anti-proliferative effects. In silico studies have suggested that Plumericin and its analogs may target proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (Cdks).[4] Other studies have indicated that Plumericin can induce apoptosis in cancer cell lines and may act through the degradation of DNA.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of Plumericin.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293 | IC50 | 1 µM | [1] |
| Inhibition of VCAM-1 Expression | HUVECtert | IC50 | ~2.5 µM | [6] |
| Inhibition of ICAM-1 Expression | HUVECtert | IC50 | > 5 µM | [6] |
| Inhibition of E-selectin Expression | HUVECtert | IC50 | ~1 µM | [6] |
| VSMC Proliferation (Crystal Violet) | Rat VSMC | IC50 | ~3 µM | [3] |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by Plumericin
Caption: Plumericin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
STAT3 Signaling Pathway Inhibition by Plumericin
Caption: Plumericin inhibits STAT3 signaling via S-glutathionylation, preventing its phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Plumericin's therapeutic targets.
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of Plumericin on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with various concentrations of Plumericin or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, typically TNF-α (e.g., 10 ng/mL), to the wells.
-
Incubation: The plate is incubated for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to an opaque 96-well plate. Luciferase assay reagent containing the substrate (luciferin) is added to each well.
-
Data Acquisition: The luminescence is immediately measured using a luminometer. The results are typically expressed as a percentage of the activity observed in the stimulated control (TNF-α alone). The IC50 value is calculated from the dose-response curve.[6][7]
Western Blot for IκBα Phosphorylation and Degradation
Objective: To determine the effect of Plumericin on the phosphorylation and degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: HUVECtert cells are seeded in 6-well plates and grown to confluence. The cells are then pre-treated with Plumericin (e.g., 5 µM) or vehicle for 30 minutes, followed by stimulation with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes).[6]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα (Ser32/36) and total IκBα. An antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) is used as a loading control.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[6]
Flow Cytometry for Adhesion Molecule Expression
Objective: To quantify the cell surface expression of VCAM-1, ICAM-1, and E-selectin on endothelial cells.
Methodology:
-
Cell Culture and Treatment: HUVECtert cells are grown to confluence in 24-well plates. Cells are pre-treated with various concentrations of Plumericin or vehicle for 30 minutes, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a duration appropriate for the specific adhesion molecule (e.g., 5 hours for E-selectin, 14 hours for VCAM-1 and ICAM-1).[6]
-
Cell Detachment: Cells are washed with PBS and detached using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Antibody Staining: The detached cells are washed and resuspended in FACS buffer (PBS with 1% BSA). The cells are then incubated with fluorescently-labeled primary antibodies against VCAM-1, ICAM-1, and E-selectin, or a corresponding isotype control, for 30 minutes on ice in the dark.
-
Data Acquisition: After washing to remove unbound antibodies, the cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the stained cells is measured.
-
Data Analysis: The MFI of the isotype control is subtracted from the MFI of the specific antibody staining to determine the level of adhesion molecule expression. The results are expressed as a percentage of the expression in the TNF-α stimulated control.[6]
Thioglycollate-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of Plumericin.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for this model.
-
Treatment: Mice are pre-treated with an intraperitoneal (i.p.) injection of Plumericin (e.g., at a final concentration of 250 µM in saline) or vehicle (DMSO in saline).[6]
-
Induction of Peritonitis: After 30 minutes, peritonitis is induced by an i.p. injection of 4% sterile thioglycollate.[6]
-
Peritoneal Lavage: After a specific time (e.g., 5 hours), the mice are euthanized, and the peritoneal cavity is washed with ice-cold PBS to collect the peritoneal exudate cells.[6]
-
Cell Counting and Analysis: The total number of cells in the lavage fluid is determined using a hemocytometer. The differential cell count, specifically the number of neutrophils, is quantified by flow cytometry after staining with specific cell surface markers (e.g., Ly-6G/Gr-1).
-
Data Analysis: The number of recruited neutrophils in the Plumericin-treated group is compared to the vehicle-treated control group to assess the anti-inflammatory effect.[6]
Conclusion
The available scientific evidence strongly suggests that Plumericin, and by extension potentially this compound, targets key signaling pathways involved in inflammation and cell proliferation, namely the NF-κB and STAT3 pathways. Its ability to potently inhibit these pathways through distinct mechanisms underscores its therapeutic potential for a range of diseases, from chronic inflammatory conditions to cancer. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise molecular interactions and the full therapeutic scope of this promising class of natural compounds. Future research should focus on elucidating the specific targets of this compound and further exploring its anticancer mechanisms to pave the way for its potential clinical development.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A and the Prominence of Plumericin: A Technical Review of an Iridoid's Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive review of the available scientific literature concerning Protoplumericin A and, more centrally, the closely related and extensively studied iridoid, Plumericin (B1242706). While this compound is documented in chemical databases, the vast body of research on biological activity, mechanism of action, and therapeutic potential is focused on Plumericin. This document synthesizes the current understanding of Plumericin's multifaceted pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to serve as a valuable resource for ongoing and future research.
Introduction: The Iridoid Landscape
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities.[1] Among these, Plumericin, an iridoid lactone, has emerged as a compound of significant interest due to its potent anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties.[1][2] It is primarily isolated from plants of the Plumeria, Himatanthus, and Allamanda genera.[3] While "this compound" is recognized chemically, it is Plumericin that has been the subject of extensive pharmacological investigation. One review mentions Protoplumericin as one of several active constituents isolated from Plumeria rubra.[4] This review will focus on the substantial body of evidence related to Plumericin.
Biological Activities and Quantitative Data
Plumericin exhibits a broad spectrum of biological activities, with significant potency observed in various preclinical models. The following tables summarize the key quantitative data reported in the literature.
Table 1: Antiproliferative and Cytotoxic Activity of Plumericin
| Cell Line | Activity Type | Metric | Value | Reference |
| NB4 (Acute Promyelocytic Leukemia) | Antiproliferative | ED50 | 4.35 ± 0.21 µg/mL | [2][5] |
| K562 (Chronic Myelogenous Leukemia) | Antiproliferative | ED50 | 5.58 ± 0.35 µg/mL | [2][5] |
| Bu25TK (Cervical Carcinoma) | Decreased Cell Viability | % Viability at 40 µM (48h) | 24% | [6] |
| HeLa (Cervical Carcinoma) | Decreased Cell Viability | % Viability at 40 µM (48h) | 29% | [6] |
| J774G8 (Murine Macrophage) | Cytotoxicity | CC50 | 20.6 ± 0.5 µM | [1][7] |
Table 2: Anti-inflammatory Activity of Plumericin
| Assay | Model | Metric | Value | Reference |
| NF-κB Luciferase Reporter Gene | HEK293 cells | IC50 | 1 µM | [8][9] |
| Myeloperoxidase (MPO) Activity | DNBS-induced colitis in mice | Inhibition | Significant reduction at 3 mg/kg | [10] |
Table 3: Antiparasitic Activity of Plumericin and Isoplumericin (B1231303)
| Organism | Form | Compound | Metric | Value | Reference |
| Leishmania donovani | Promastigote | Plumericin | IC50 | 3.17 ± 0.12 µM | [1][7] |
| Leishmania donovani | Amastigote | Plumericin | IC50 | 1.41 ± 0.03 µM | [1][7] |
| Leishmania donovani | Promastigote | Isoplumericin | IC50 | 7.2 ± 0.08 µM | [1][7] |
| Leishmania donovani | Amastigote | Isoplumericin | IC50 | 4.1 ± 0.02 µM | [1][7] |
Table 4: Antimicrobial Activity of Plumericin
| Organism | Metric | Value | Reference |
| Enterococcus faecalis | MIC | Better than Cloxacillin | [2][5] |
| Bacillus subtilis | MIC | Better than Cloxacillin | [2][5] |
Mechanisms of Action and Signaling Pathways
Plumericin exerts its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and STAT3 pathways.
Inhibition of the NF-κB Pathway
A significant body of evidence points to Plumericin as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation.[8][9] Plumericin's inhibitory action is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[8][9] This blockade is thought to involve the IκB kinase (IKK) complex.[8] By inhibiting IκB degradation, Plumericin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including adhesion molecules like VCAM-1, ICAM-1, and E-selectin in endothelial cells.[8][9]
Modulation of the STAT3 Pathway
Plumericin has also been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by targeting the STAT3 signaling pathway.[11] The mechanism involves the S-glutathionylation of STAT3, which hampers its Tyr705-phosphorylation and subsequent activation.[11] This leads to cell cycle arrest in the G0/G1 phase, accompanied by reduced expression of cyclin D1.[11]
Induction of Apoptosis
In cancer cell lines, Plumericin has been shown to induce apoptosis.[2][5] In leukemic cells, this is accompanied by a G2/M phase cell cycle arrest.[2][5] In cervical carcinoma cells, Plumericin treatment leads to DNA degradation.[6] Furthermore, in a model of inflammatory bowel disease, Plumericin was found to reduce apoptosis in intestinal epithelial cells by inhibiting the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[10]
Experimental Protocols
This section provides an overview of the methodologies employed in the cited research to evaluate the biological activities of Plumericin.
Antiproliferative and Cytotoxicity Assays
-
MTT Assay: The antiproliferative effect of Plumericin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][12]
-
Human cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[2]
-
Cells are then treated with various concentrations of Plumericin (e.g., 0.1 to 50 µg/mL) for 48 hours.[2]
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
-
-
Cytotoxicity against Macrophages: The cytotoxic effect on non-cancerous cells, such as murine macrophages (J774G8), is also evaluated using the MTT assay to determine the CC50 value.[1][7]
Antimicrobial Assays
-
Disk Diffusion Test: This method is used for initial screening of antibacterial activity.[2]
-
Bacterial suspensions are spread on Mueller-Hinton agar (B569324) (MHA) plates.[2]
-
Sterile paper discs impregnated with a solution of Plumericin (e.g., 1 mg/mL) are placed on the agar surface.[2]
-
The plates are incubated at 37°C for 24 hours.[2]
-
The diameter of the inhibition zone around the disc is measured.[2]
-
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).[13]
-
Serial dilutions of Plumericin are prepared in a liquid growth medium in 96-well plates.
-
A standardized bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of Plumericin that visibly inhibits bacterial growth.
-
In Vivo Anti-inflammatory Model
-
DNBS-induced Colitis in Mice: This is a common model to study inflammatory bowel disease.[10]
-
Colitis is induced in mice by intrarectal administration of 2,4,6-dinitrobenzene sulfonic acid (DNBS).[10]
-
Mice are treated with Plumericin (e.g., 3 mg/kg, intraperitoneally).[10]
-
After a set period, the colonic tissue is collected.
-
Inflammation is assessed by measuring markers such as myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.[10]
-
Conclusion and Future Directions
The available literature strongly supports Plumericin as a promising natural product with a diverse pharmacological profile. Its potent anti-inflammatory, antiproliferative, and antimicrobial activities, underpinned by its modulation of key signaling pathways like NF-κB and STAT3, highlight its therapeutic potential. While this compound remains a less-characterized entity, the extensive research on Plumericin provides a solid foundation for further investigation into this class of iridoids.
Future research should focus on:
-
Elucidating the precise molecular targets of Plumericin.
-
Conducting more extensive in vivo studies to validate its efficacy and safety in various disease models.
-
Investigating the structure-activity relationships of Plumericin and its derivatives, including this compound, to optimize their therapeutic properties.
-
Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of Plumericin.
This technical guide serves as a comprehensive resource to facilitate these future research endeavors, ultimately aiming to translate the therapeutic potential of Plumericin into clinical applications.
References
- 1. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of Plumericin Concentration in Leaves of Himatanthus tarapotensis (Apocynaceae) and Its Interactions with Herbivory in the Peruvian Amazon [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Plumericin inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and cytotoxicity properties of Plumeria alba flower extract against oral and periodontal pathogens: A comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of Plumericin: A Technical Guide
Disclaimer: Initial searches for "Protoplumericin A" did not yield significant biological activity data. However, substantial information is available for the structurally related iridoid, Plumericin (B1242706) . This guide provides a comprehensive overview of the preliminary biological activities of Plumericin, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. This information is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
Plumericin has been identified as a potent anti-inflammatory agent, primarily through its robust inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Quantitative Anti-inflammatory Data
| Assay | Cell Line/Model | Parameter | Result | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293/NF-κB-luc | IC50 | 1.07 µM | [2] |
| Thioglycollate-Induced Peritonitis | Mice | Inhibition of Neutrophil Recruitment | Significant suppression | [2] |
Mechanism of Action: NF-κB Pathway Inhibition
Plumericin exerts its anti-inflammatory effects by interfering with the canonical NF-κB signaling cascade. It has been shown to block the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha).[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. Furthermore, Plumericin has been suggested to target the IκB kinase (IKK) complex, specifically IKK-β.[2]
Figure 1. Plumericin's inhibition of the NF-κB signaling pathway.
Anticancer Activity
Preliminary studies indicate that Plumericin possesses antiproliferative and cytotoxic activities against various cancer cell lines.
Quantitative Anticancer and Cytotoxicity Data
| Cell Line | Cancer Type | Parameter | Result | Reference |
| NB4 | Acute Promyelocytic Leukemia | ED50 | 4.35 ± 0.21 µg/mL | [1][3] |
| K562 | Chronic Myelogenous Leukemia | ED50 | 5.58 ± 0.35 µg/mL | [1][3] |
| P-388 | Murine Lymphocytic Leukemia | Cytotoxicity | Active | [4] |
| Various Human Cancer Cell Lines (Breast, Colon, Fibrosarcoma, Lung, Melanoma, KB) | Various | General Cytotoxicity | Active | [4] |
| J774G8 | Murine Macrophage | CC50 | 24 ± 0.7 µM | [5] |
| VSMC | Vascular Smooth Muscle Cells | IC50 (BrdU incorporation) | 1.11 µM | [6] |
| VSMC | Vascular Smooth Muscle Cells | IC50 (Resazurin conversion) | 1.08 µM | [6] |
| VSMC | Vascular Smooth Muscle Cells | IC50 (Crystal violet) | 2.93 µM | [6] |
The mechanism of its anticancer action in leukemic cells is reported to involve the induction of apoptosis and, in K562 cells, G2/M cell cycle arrest.[1][3]
Antimicrobial Activity
Plumericin has demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[7]
Quantitative Antimicrobial Data
| Organism | Type | Parameter | Result (MIC) | Reference |
| Enterococcus faecalis | Gram-positive Bacteria | MIC | Better than cloxacillin | [1][3][8] |
| Bacillus subtilis | Gram-positive Bacteria | MIC | Better than cloxacillin | [1][3][8] |
| Leishmania donovani (promastigote) | Protozoan Parasite | IC50 | 3.17 ± 0.12 µM | [5] |
| Leishmania donovani (amastigote) | Protozoan Parasite | IC50 | 1.41 ± 0.03 µM | [5] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the activity of the NF-κB transcription factor.
Methodology:
-
Cell Culture and Transfection:
-
Treatment:
-
Transfected cells are pre-incubated with various concentrations of Plumericin or vehicle control.
-
NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).[11]
-
-
Cell Lysis:
-
After incubation, the culture medium is removed, and cells are washed with PBS.
-
A passive lysis buffer is added to each well to lyse the cells and release the luciferases.[11]
-
-
Luminescence Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The IC50 value for Plumericin is calculated from the dose-response curve.
-
Figure 2. Workflow for the NF-κB Luciferase Reporter Assay.
MTT Assay for Cytotoxicity and Antiproliferation
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
Methodology:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13]
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of Plumericin. Control wells receive vehicle only.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition:
-
A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours.[12]
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 or ED50 value is determined from the dose-response curve.
-
Figure 3. Workflow for the MTT Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]
Methodology:
-
Preparation of Antimicrobial Agent:
-
A stock solution of Plumericin is prepared and serially diluted in a 96-well microtiter plate containing appropriate broth medium.[15]
-
-
Inoculum Preparation:
-
Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of Plumericin that completely inhibits the visible growth of the microorganism.[15]
-
Figure 4. Workflow for Broth Microdilution MIC Assay.
Thioglycollate-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory activity of a compound by measuring its effect on leukocyte recruitment.[17]
Methodology:
-
Induction of Peritonitis:
-
Compound Administration:
-
Plumericin or a vehicle control is administered to the mice (e.g., i.p. or orally) at a specified time before or after thioglycollate injection.
-
-
Peritoneal Lavage:
-
Cell Counting and Analysis:
-
The total number of leukocytes in the peritoneal exudate is counted.
-
Differential cell counts (e.g., neutrophils, macrophages) can be performed using flow cytometry or cytological staining.[17]
-
-
Data Analysis:
-
The effect of Plumericin on leukocyte recruitment is determined by comparing the cell counts in the treated group to the control group.
-
Figure 5. Workflow for Thioglycollate-Induced Peritonitis Model.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Protoplumericin A: An Examination of Its Cytotoxicity and Initial Safety Profile
Despite a comprehensive review of available scientific literature, no specific data regarding the cytotoxicity, initial safety profile, or mechanism of action of Protoplumericin A has been found. Consequently, the quantitative data, detailed experimental protocols, and signaling pathway visualizations requested for this technical guide cannot be provided at this time.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the cytotoxic properties and initial safety considerations of the chemical compound this compound. The core requirements were to include structured tables of all quantitative data, detailed methodologies for key experiments, and visualizations of any described signaling pathways. However, extensive searches of scientific databases and literature have yielded no specific studies or datasets for this particular compound.
The absence of information on this compound in the public domain suggests that it may be a novel or less-studied compound. Research into its biological activities, including its potential cytotoxicity and safety, may be in very early stages or has not yet been published.
For the benefit of researchers entering into the study of a novel compound like this compound, this guide will outline the standard experimental approaches and methodologies that would typically be employed to establish a cytotoxicity and initial safety profile.
Standard Methodologies for Assessing Cytotoxicity and Safety
Should research on this compound become available, it would likely involve the following standard assays and experimental workflows.
In Vitro Cytotoxicity Assays
The initial assessment of a compound's toxicity is typically performed using in vitro cell-based assays. These assays are crucial for determining the concentration at which a compound exerts a toxic effect on cells and for comparing its potency across different cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 (Colon) | MTT | 48 | Data not available |
| MCF-7 (Breast) | MTT | 48 | Data not available |
| A549 (Lung) | XTT | 72 | Data not available |
| HepG2 (Liver) | Neutral Red | 24 | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a compound with known cytotoxicity).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
To understand the mechanism of cell death induced by a compound, apoptosis assays are employed. These assays can distinguish between apoptosis (programmed cell death) and necrosis.
This flow cytometry-based assay is a standard method for detecting apoptosis.
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Initial Safety Profile: In Vivo Studies
Preliminary in vivo studies are essential to understand the systemic effects and potential toxicity of a compound in a whole organism.
Table 2: Hypothetical Acute In Vivo Toxicity Data for this compound in Mice
| Route of Administration | Dose (mg/kg) | Observation Period (days) | Observed Toxicities | LD50 (mg/kg) |
| Intravenous | Data not available | 14 | Data not available | Data not available |
| Oral | Data not available | 14 | Data not available | Data not available |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Dose Administration: Administer single doses of this compound via a relevant route (e.g., oral, intravenous) at several dose levels to different groups of animals.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any compound-related tissue damage.
Visualizing Experimental Workflows and Signaling Pathways
Should data become available, diagrams generated using the DOT language would be instrumental in visualizing the complex relationships in experimental designs and biological pathways.
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening.
Hypothetical Apoptosis Signaling Pathway
If this compound were found to induce apoptosis, it might act on one of the known signaling cascades.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
In-depth Technical Guide: The Discovery of Protoplumericin A Analogues and Derivatives
Foreword for Researchers, Scientists, and Drug Development Professionals
This technical guide is intended to provide a comprehensive overview of the discovery and development of analogues and derivatives of the natural product Protoplumericin A. The content herein is curated for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. This document summarizes the current state of research, presenting key quantitative data in structured tables, detailing significant experimental protocols, and visualizing complex biological and experimental workflows. Our objective is to furnish a practical and in-depth resource to facilitate further research and innovation in this specific area of drug discovery.
Notice to the Reader: Initial comprehensive searches for "this compound" have yielded limited specific public data regarding its direct analogues and derivatives. Therefore, this guide has been constructed by focusing on foundational principles of natural product analogue discovery and by drawing parallels from structurally or functionally related compounds where applicable. The methodologies and pathways described represent established practices in the field and are intended to serve as a blueprint for the exploration of this compound derivatives.
Introduction to this compound: A Potential Therapeutic Scaffold
Further research is needed to fully characterize the structure and broad biological activities of this compound. The information presented here is based on available preliminary data and will be updated as more research becomes publicly accessible.
This compound is a natural product that has garnered interest within the scientific community due to its potential biological activities. As with many natural products, its complex structure presents both a challenge and an opportunity for medicinal chemists. The development of analogues and derivatives is a critical step in transforming a promising natural compound into a viable drug candidate. This process aims to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity.
The core strategy for developing analogues of a natural product like this compound involves a systematic exploration of its structure-activity relationships (SAR). Understanding which parts of the molecule are essential for its biological effect allows for targeted modifications to enhance its therapeutic profile.
Core Methodologies in Analogue and Derivative Discovery
The discovery of novel analogues and derivatives of a lead compound, such as this compound, typically follows a structured workflow. This process integrates synthetic chemistry, computational modeling, and biological evaluation to rationally design and test new chemical entities.
Experimental Protocols for Key Stages
Protocol 1: General Procedure for Semi-synthesis of Derivatives from a Natural Product Isolate
-
Isolation of Starting Material: this compound is first isolated and purified from its natural source using standard chromatographic techniques (e.g., HPLC).
-
Reaction Setup: A solution of the purified natural product is prepared in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The chosen reagent for modification (e.g., an acylating agent, alkylating agent, or a catalyst for a cross-coupling reaction) is added to the solution, often dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction is quenched with an appropriate reagent (e.g., water, saturated ammonium (B1175870) chloride solution). The mixture is then extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final derivative.
-
Characterization: The structure of the purified derivative is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The synthesized this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Data Interpretation
The following table is a template for presenting SAR data for this compound analogues. As specific data becomes available, this table will be populated.
| Compound | Modification (R-group) | Target/Assay | IC₅₀ (µM) | Fold Change vs. Parent |
| This compound | - (Parent Compound) | e.g., HeLa Cells | Data Pending | 1.0 |
| Analogue 1 | e.g., -COCH₃ | e.g., HeLa Cells | Data Pending | Data Pending |
| Analogue 2 | e.g., -CH₂Ph | e.g., HeLa Cells | Data Pending | Data Pending |
| Analogue 3 | e.g., -F | e.g., HeLa Cells | Data Pending | Data Pending |
Potential Signaling Pathways and Mechanisms of Action
The signaling pathway diagrams presented below are hypothetical and based on common mechanisms of action for natural products with similar structural motifs. These will be refined as the specific biological targets of this compound are elucidated.
A common mechanism of action for cytotoxic natural products involves the induction of apoptosis through the modulation of key signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.
Conclusion and Future Directions
The exploration of this compound analogues and derivatives is in its nascent stages. The foundational work will involve the complete structural elucidation and biological characterization of the parent compound. Following this, a systematic SAR study, guided by the principles and methodologies outlined in this guide, will be crucial for the development of potent and selective therapeutic agents. Future research should focus on identifying the specific molecular targets of this compound to enable more rational drug design. The integration of computational chemistry, synthetic innovation, and robust biological evaluation will be paramount to unlocking the full therapeutic potential of this natural product scaffold.
Methodological & Application
Application Notes and Protocols: Total Synthesis of (±)-Plumericin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plumericin is a member of the plumeria and allamanda families of sesquiterpenoids, which are known for their cytotoxic, antileukemic, antimicrobial, and antifungal properties.[1] The synthesis of these iridoid lactones has been a subject of significant interest in the field of organic chemistry. This document outlines a detailed protocol for the total synthesis of (±)-Plumericin, based on established biomimetic strategies. The synthesis involves key transformations to construct the complex tetracyclic framework from a simpler precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (±)-Plumericin.
| Parameter | Value | Reference |
| Total Number of Steps | 16 | Trost et al.[1] |
| Starting Material | Cycloocta-1,3-diene | Trost et al.[1] |
| Overall Yield | Not explicitly stated | - |
| Stereochemistry | Racemic (±) | Trost et al.[1] |
Experimental Protocols
The total synthesis of (±)-Plumericin can be conceptually divided into several key stages. The following protocols detail the pivotal transformations.
1. Construction of the Tricyclic Precursor:
The initial phase of the synthesis focuses on the construction of a key tricyclic intermediate. A foundational strategy involves utilizing a cis-bicyclo[3.3.0]oct-7-en-2-one building block.[2]
2. Spiroannulation and Lactone Formation:
A critical step in the synthesis is the elaboration of a spirolactone. This is achieved through a substitutive spiroannulation process.
-
Protocol:
-
Condensation of a ketone with cyclopropyldiphenylsulfonium (B12995318) fluoroborate to form an oxaspiropentane.
-
Isomerization of the oxaspiropentane to a vinylcyclopropanol.
-
Addition of an electrophile (e.g., Br⁺ or OH⁺) to initiate the formation of a spirocyclobutanone.
-
Baeyer-Villiger oxidation of the spirocyclobutanone to yield the desired spirolactone.
-
3. Elaboration of the α,β-Unsaturated Lactone:
The synthesis proceeds with the formation of an α-(hydroxyalkyl)-α,β-unsaturated carbonyl unit. This is accomplished via a sulfenylation-aldol condensation sequence.
-
Protocol:
-
Introduction of a sulfenyl group to the lactone.
-
Generation of a magnesium enolate.
-
Aldol condensation with an appropriate aldehyde to introduce the hydroxyalkyl group.
-
Elimination to form the α,β-unsaturated system.
-
4. Final Carbomethoxylation:
The final stage of the synthesis involves the introduction of the carbomethoxy group to complete the structure of Plumericin.
-
Protocol:
-
Conversion of an intermediate to an enol ether.
-
Carbomethoxylation of the enol ether to yield (±)-Plumericin.
-
Visualizations
Diagram 1: Overall Synthetic Strategy
Caption: A simplified workflow of the total synthesis of (±)-Plumericin.
Diagram 2: Key Transformations in Plumericin Synthesis
Caption: Key chemical transformations in the synthesis of Plumericin.
References
Protoplumericin A: Analytical Standards and Quantification Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protoplumericin A is a complex iridoid found in plant species of the Plumeria genus, which are known for their traditional medicinal uses. As research into the pharmacological properties of this compound and other iridoids expands, the need for standardized analytical methods for its identification and quantification becomes critical for ensuring the quality and consistency of research data and for the development of potential therapeutic agents.
This document provides detailed protocols for the extraction, isolation, and quantification of this compound. While commercially available certified analytical standards for this compound are not readily documented, this guide outlines the procedures for establishing a well-characterized in-house reference standard and its subsequent use in quantitative analyses using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies described are essential for researchers in natural product chemistry, pharmacology, and drug development who are investigating the biological activities and therapeutic potential of this compound.
Establishment of a this compound In-House Reference Standard
Due to the current lack of commercially available certified reference standards for this compound, the initial and most critical step is the isolation and rigorous characterization of the compound to serve as an in-house reference standard.
Extraction and Isolation of this compound
The isolation of this compound can be achieved from plant material, such as the aerial parts of Plumeria obtusa, through a series of extraction and chromatographic steps.[1][2][3]
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: Air-dry the aerial parts of Plumeria obtusa at room temperature and then grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (B129727) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Collect the fractions and monitor them by TLC.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to achieve high purity.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC-UV, aiming for a purity of ≥98%.
Structural Characterization of the In-House Standard
The identity and structure of the isolated this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
Experimental Protocol: Structural Elucidation
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purity Determination by qNMR (Quantitative NMR):
-
If a certified standard is unavailable, quantitative NMR (qNMR) can be used to determine the purity of the isolated compound with a high degree of accuracy. This involves using an internal standard of known purity and concentration.
-
Quantification of this compound
Once a well-characterized in-house standard is established, it can be used to develop and validate quantitative analytical methods.
Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of natural products.[6][7][8]
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program: Start with a low percentage of B, and gradually increase it to elute this compound. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the this compound standard and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh the purified this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Sample Preparation: Extract the samples using the same procedure as for the isolation, but on a smaller scale. Ensure the final extract is filtered through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary: HPLC-UV Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Quantification by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at low concentrations.[9][10][11][12]
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but can be optimized for faster analysis using a shorter column and higher flow rates compatible with the mass spectrometer.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative ion mode, to be optimized. The literature suggests detection as an [M+NH4]+ adduct in positive mode.[1][3]
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound need to be identified and optimized.
-
Precursor Ion: The m/z of the protonated molecule [M+H]+, sodium adduct [M+Na]+, or ammonium (B1175870) adduct [M+NH4]+.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
-
Standard and Sample Preparation: As described for the HPLC-UV method. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision.
-
Data Analysis:
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Quantify this compound in the samples using this calibration curve.
-
Quantitative Data Summary: LC-MS/MS Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be evaluated |
Visualizations
Caption: Workflow for the isolation, characterization, and quantification of this compound.
Caption: Hypothesized antimicrobial mechanism of action for this compound.
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Using Light Microscopy and Liquid Chromatography Tandem Mass Spectrometry for Qualitative and Quantitative Control of a Combined Three-Herb Formulation in Different Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Protoplumericin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protoplumericin A is a natural product with potential therapeutic applications. As a putative member of the polycyclic endoperoxide class of compounds, its biological activity is hypothesized to be mediated through the induction of oxidative stress, leading to cytotoxicity in rapidly proliferating cells. This document provides detailed protocols for cell-based assays to characterize the cytotoxic and apoptotic effects of this compound and to investigate its mechanism of action related to the generation of reactive oxygen species (ROS).
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| HeLa (Cervical Cancer) | e.g., 15.2 ± 1.8 | e.g., 0.8 ± 0.1 |
| A549 (Lung Cancer) | e.g., 22.5 ± 2.5 | e.g., 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | e.g., 18.9 ± 2.1 | e.g., 1.0 ± 0.1 |
| HEK293 (Normal Kidney) | e.g., > 100 | e.g., 5.5 ± 0.6 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 |
| This compound | 10 | e.g., 15.8 ± 2.2 | e.g., 5.4 ± 1.1 |
| This compound | 25 | e.g., 35.2 ± 4.1 | e.g., 12.8 ± 1.9 |
| Staurosporine (Positive Control) | 1 | e.g., 45.6 ± 5.3 | e.g., 18.2 ± 2.5 |
Table 3: Intracellular ROS Generation by this compound in HeLa Cells (6h Treatment)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF-DA | Fold Change in ROS vs. Vehicle |
| Vehicle Control | 0 | e.g., 150 ± 25 | 1.0 |
| This compound | 10 | e.g., 450 ± 50 | 3.0 |
| This compound | 25 | e.g., 825 ± 75 | 5.5 |
| H₂O₂ (Positive Control) | 100 | e.g., 1200 ± 110 | 8.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe DCF-DA to measure intracellular ROS levels.
Materials:
-
HeLa cells
-
24-well plates
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh complete medium containing various concentrations of this compound.
-
Incubate for the desired time (e.g., 1, 3, or 6 hours).
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader or analyze by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the cellular effects of this compound.
Application Note: Protoplumericin A In Vitro IKKβ Enzyme Inhibition Assay
For Research Use Only.
Introduction
Protoplumericin A is a complex iridoid glycoside that can be isolated from plants of the Apocynaceae family. It is structurally related to plumericin (B1242706), a known potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases and cancer. A key enzyme in this pathway is the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ. Plumericin has been shown to inhibit NF-κB activation by preventing the IKKβ-mediated phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2] Given the structural similarity, it is hypothesized that this compound may also exert anti-inflammatory effects through the inhibition of IKKβ.
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of this compound on recombinant human IKKβ.
Principle of the Assay
The in vitro IKKβ kinase assay quantifies the enzymatic activity of IKKβ by measuring the phosphorylation of a specific substrate peptide. The assay detailed here utilizes an ADP-Glo™ Kinase Assay format, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely correlated with the inhibitory activity of the test compound, in this case, this compound.
Materials and Reagents
-
This compound
-
Recombinant Human IKKβ enzyme
-
IKKtide substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Dithiothreitol (DTT)
-
Nuclease-free water
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Data Presentation
The inhibitory activity of this compound against IKKβ should be determined by generating a dose-response curve and calculating the IC50 value. The results should be presented in a clear, tabular format. As no direct experimental data for this compound is currently available, the following table presents data for the related compound, plumericin, for illustrative purposes.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Plumericin | NF-κB Luciferase Reporter Gene Assay | NF-κB Pathway | 1.0 | [1] |
| This compound | IKKβ Kinase Assay | IKKβ | To be determined |
Experimental Protocols
Preparation of Reagents
-
Kinase Assay Buffer (1X): Prepare the 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water. If required, add DTT to the 1X buffer to a final concentration of 10 mM.
-
Test Compound (this compound) Dilutions: Prepare a stock solution of this compound in DMSO. Subsequently, create a serial dilution of this compound in 1X Kinase Assay Buffer at concentrations 10-fold higher than the desired final assay concentrations.
-
Enzyme Preparation: Thaw the recombinant IKKβ enzyme on ice. Prepare a working solution of IKKβ by diluting it in 1X Kinase Assay Buffer to the desired concentration (e.g., 10 ng/µl).
-
Substrate/ATP Master Mix: Prepare a master mix containing the IKKtide substrate and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction should be optimized, but typical starting points are 10 µM for ATP and 10 µM for the IKKtide substrate.
Assay Procedure
-
Plate Setup: Add 2.5 µL of the diluted this compound or vehicle control (DMSO in 1X Kinase Assay Buffer) to the wells of a 96-well plate.
-
Addition of Master Mix: Add 12.5 µL of the Substrate/ATP Master Mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the diluted IKKβ enzyme solution to each well. For the "blank" control, add 10 µL of 1X Kinase Assay Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 45 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Subtract the "blank" reading from all other measurements.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
NF-κB Signaling Pathway and Point of Inhibition
Caption: NF-κB signaling pathway and the proposed inhibitory action of this compound on the IKK complex.
Experimental Workflow for IKKβ Inhibition Assay
Caption: Experimental workflow for the in vitro IKKβ enzyme inhibition assay using the ADP-Glo™ format.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Protoplumericin A in an Acute Inflammation Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A, a natural product with putative anti-inflammatory properties, requires rigorous in vivo evaluation to determine its therapeutic potential. This document provides a detailed experimental design for assessing the efficacy of this compound in a well-established murine model of acute inflammation: thioglycollate-induced peritonitis. The protocols outlined herein are intended to guide researchers in conducting these studies and generating robust, reproducible data. The experimental design is based on published studies of the related compound, plumericin (B1242706), which has demonstrated potent anti-inflammatory activity by inhibiting the NF-κB pathway.[1][2]
Core Concepts and Experimental Rationale
The thioglycollate-induced peritonitis model is a widely used and reliable method for studying acute inflammation. Intraperitoneal injection of thioglycollate, a sterile irritant, elicits a robust inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This model allows for the quantitative assessment of inflammatory cell migration and the analysis of inflammatory mediators.
The experimental design will test the hypothesis that this compound can suppress the inflammatory response in this model. The primary endpoint will be the quantification of leukocyte infiltration into the peritoneal cavity. Secondary endpoints will include the analysis of pro-inflammatory cytokine levels and the investigation of the underlying mechanism of action, focusing on the NF-κB signaling pathway.
Experimental Design and Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Experimental Groups and Dosing
A minimum of four experimental groups will be utilized to ensure robust and statistically significant results.
| Group | Treatment | Dose | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | 8 |
| 2 | This compound | 1 mg/kg | Intraperitoneal (i.p.) | 8 |
| 3 | This compound | 3 mg/kg | Intraperitoneal (i.p.) | 8 |
| 4 | Dexamethasone (Positive Control) | 1 mg/kg | Intraperitoneal (i.p.) | 8 |
Note: The doses for this compound are hypothetical and should be optimized in preliminary dose-ranging studies. The chosen doses are based on effective doses of the related compound, plumericin, in similar models.[3]
Experimental Workflow
Figure 1. A diagram illustrating the experimental workflow from animal acclimatization to data analysis.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
This compound: Dissolve in a suitable vehicle (e.g., DMSO and saline). The final concentration of DMSO should be non-toxic.
-
Dexamethasone: Prepare a stock solution in a suitable solvent and dilute to the final concentration with sterile saline.
-
Thioglycollate Broth: Prepare a 3% (w/v) solution in sterile distilled water and autoclave.
-
-
Treatment Administration:
-
Administer the assigned treatment (Vehicle, this compound, or Dexamethasone) via intraperitoneal injection.
-
-
Induction of Peritonitis:
-
Thirty minutes after treatment administration, inject 1 mL of 3% sterile thioglycollate broth intraperitoneally into each mouse.
-
-
Sample Collection:
-
Four hours after thioglycollate injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood samples via cardiac puncture for serum analysis.
-
Collect peritoneal cells by centrifuging the lavage fluid.
-
-
Leukocyte Quantification:
-
Resuspend the peritoneal cell pellet in a known volume of PBS.
-
Perform a total leukocyte count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential leukocyte count (neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell-free supernatant of the peritoneal lavage fluid and in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway:
-
Lyse the collected peritoneal cells to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Proposed NF-κB Signaling Pathway for Investigation
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unime.it [iris.unime.it]
Application Notes and Protocols for Protoplumericin A Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a natural product with potential therapeutic applications. A critical step in the development of any new therapeutic agent is the identification and validation of its molecular target(s) within the cell. Target engagement assays are essential for confirming that a compound interacts with its intended target in a physiological context. This document provides a detailed framework and protocols for assessing the target engagement of this compound, with a primary focus on the Cellular Thermal Shift Assay (CETSA), a powerful method for detecting ligand binding to proteins in intact cells and cell lysates.
The principle behind CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Key Concepts in Target Engagement
Confirming that a compound binds to its intracellular target is a crucial step in drug development. Several methods exist to measure target engagement, each with its own advantages and limitations. These include:
-
Biophysical Methods in Cell Lysates: Techniques like CETSA, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics.
-
Cell-Based Assays: Methods such as NanoBRET, InCELL Pulse™, and fluorescence resonance energy transfer (FRET) assays allow for the measurement of target engagement in living cells.[1]
-
Chemoproteomic Approaches: These methods utilize chemical probes to identify the targets of a compound across the proteome.
Featured Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile and widely used method to verify and quantify drug-target interactions in a cellular environment.[2][3][4][5] It does not require modification of the compound or the target protein, making it a valuable tool for studying unmodified natural products like this compound. The assay can be performed in two main formats:
-
Isothermal Dose-Response (ITDR) CETSA: Cells or lysates are treated with varying concentrations of the compound and then heated at a single, optimized temperature. This format is used to determine the potency of target engagement (EC50).
-
CETSA Melt Curve: Cells or lysates are treated with a fixed concentration of the compound and then heated across a range of temperatures. This format is used to demonstrate a shift in the melting temperature (Tm) of the target protein upon ligand binding.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for Target Identification
This protocol describes how to perform a CETSA melt curve experiment to identify potential protein targets of this compound by observing a thermal shift.
Materials:
-
Cell line of interest (e.g., a cancer cell line relevant to the expected therapeutic area of this compound)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a candidate target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a predetermined concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with PBS and harvest by scraping or trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
After heating, immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the candidate target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (this compound and vehicle), plot the normalized band intensity against the corresponding temperature to generate a melt curve.
-
A shift in the melt curve to the right for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Potency Determination
This protocol is used to determine the concentration at which this compound engages its target in cells.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell lysates or intact cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1-2 hours.
-
-
Heat Treatment:
-
Heat all samples at a single, predetermined temperature (the temperature at which a significant difference in soluble protein is observed in the melt curve experiment, typically around the Tm of the target in the vehicle-treated group).
-
-
Sample Processing and Analysis:
-
Process the samples and perform Western blot analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal target stabilization.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in tables for clear comparison.
Table 1: Example CETSA Melt Curve Data
| Temperature (°C) | Vehicle Control (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.98 |
| 49 | 0.85 | 0.96 |
| 52 | 0.60 | 0.90 |
| 55 | 0.30 | 0.75 |
| 58 | 0.10 | 0.50 |
| 61 | 0.05 | 0.25 |
| 64 | 0.01 | 0.10 |
| 67 | 0.00 | 0.05 |
| 70 | 0.00 | 0.01 |
Table 2: Example Isothermal Dose-Response (ITDR) CETSA Data
| This compound (µM) | Normalized Intensity |
| 0 (Vehicle) | 0.30 |
| 0.01 | 0.35 |
| 0.1 | 0.50 |
| 1 | 0.75 |
| 10 | 0.90 |
| 100 | 0.92 |
Visualizations
Signaling Pathway
Once a target is identified, its role in cellular signaling pathways can be investigated. For example, if this compound is found to target a specific kinase, its effect on downstream signaling can be assessed.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
A clear workflow diagram helps in understanding the sequence of steps in the CETSA protocol.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the target engagement of this compound. The Cellular Thermal Shift Assay is a powerful, label-free method to identify and characterize the interaction of this natural product with its cellular targets. Successful application of these methods will be instrumental in elucidating the mechanism of action of this compound and advancing its development as a potential therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Transduction Pathways and G-Protein-Coupled Receptors in Different Stages of the Embryonic Diapause Termination Process in Artemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Protoplumericin A Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Protoplumericin A for in vivo research. Due to the limited publicly available data on the physicochemical properties of this compound, this guide presents a comprehensive strategy based on established methods for similar natural products and the closely related compound, plumericin (B1242706). The protocols outlined below are intended to serve as a starting point for formulation development and in vivo testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation. The following table summarizes the known information and highlights the data gaps that need to be experimentally determined.
| Property | Reported/Predicted Value | Recommended Experiment |
| Molecular Formula | C36H42O19 | - |
| Molecular Weight | ~778.7 g/mol [1][2] | - |
| Solubility | Predicted to be water-soluble[2] | Protocol 1: Solubility Assessment |
| XLogP3 | -1.3[1] | - |
| Stability | Unknown | Protocol 2: Stability Assessment |
Proposed Formulation Strategy
Given the conflicting information regarding the solubility of this compound (predicted water-soluble but with a potential for hydrophobicity common to natural products), a multi-tiered approach to formulation is recommended. The primary goal is to achieve a clear, stable solution suitable for parenteral administration.
Tier 1: Aqueous-Based Formulation
This approach is based on the prediction of water solubility.
-
Vehicle: Sterile Water for Injection (WFI) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Advantages: Simple, physiologically compatible.
-
Disadvantages: May not be suitable if solubility is low.
Tier 2: Co-Solvent-Based Formulation
If aqueous solubility is insufficient, a co-solvent system can be employed to enhance solubilization.
-
Vehicle Components: A mixture of a primary solvent (e.g., WFI, PBS) and a co-solvent.
-
Common Co-solvents: Ethanol (B145695), Propylene (B89431) Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).
-
Considerations: The concentration of the co-solvent should be minimized to reduce potential toxicity.
Tier 3: Surfactant-Based Formulation
For highly insoluble compounds, a surfactant can be used to create a micellar solution or emulsion.
-
Vehicle Components: An aqueous base with a non-ionic surfactant.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
-
Considerations: Surfactants can have physiological effects and their concentration must be carefully controlled.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Sterile Water for Injection (WFI)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
PEG 400 (USP grade)
-
DMSO (cell culture grade)
-
Polysorbate 80 (USP grade)
-
Vials, magnetic stirrer, centrifuge, HPLC system
Method:
-
Prepare a series of potential vehicle solutions (e.g., 100% WFI, 10% Ethanol in WFI, 10% DMSO in PBS, 5% Polysorbate 80 in WFI).
-
Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL.
Protocol 2: Stability Assessment of this compound
Objective: To evaluate the stability of this compound in a selected formulation under different conditions.
Materials:
-
This compound formulation (prepared as per the selected vehicle from Protocol 1)
-
pH meter, temperature-controlled incubator, light chamber, HPLC system
Method:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Aliquot the solution into several vials.
-
pH Stability: Adjust the pH of aliquots to acidic (e.g., pH 4), neutral (pH 7.4), and basic (e.g., pH 9) conditions. Store at 4°C and 25°C.
-
Temperature Stability: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose aliquots to a controlled light source (ICH guidelines).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the degradation rate and half-life under each condition.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile formulation of this compound for parenteral administration. This protocol is based on a hypothetical co-solvent formulation.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials, sterile filters (0.22 µm)
Method:
-
Vehicle Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the co-solvent vehicle. For example, a vehicle containing 10% Ethanol, 40% Propylene Glycol, and 50% Saline.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the ethanol component of the vehicle first.
-
Add the propylene glycol and mix until the solution is clear.
-
Slowly add the sterile saline while mixing to bring the formulation to the final volume.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final formulation for any precipitation or color change. Perform a concentration check using HPLC.
Protocol 4: In Vivo Administration of this compound
Objective: To administer the this compound formulation to an animal model. This protocol is based on studies with the related compound, plumericin.[3]
Materials:
-
Prepared sterile formulation of this compound
-
Appropriate animal model (e.g., mice)
-
Syringes and needles (size appropriate for the animal and route of administration)
Method:
-
Calculate the required dose of this compound for each animal based on its body weight. A starting dose of 3 mg/kg, as used for plumericin, can be considered.[3]
-
Calculate the volume of the formulation to be administered to each animal to achieve the target dose.
-
Administer the formulation via the desired route. Intraperitoneal (i.p.) injection is a common route for initial studies.[3]
-
Monitor the animals for any adverse effects.
-
Proceed with the experimental endpoints of the study (e.g., blood sampling for pharmacokinetic analysis, tissue collection for pharmacodynamic assessment).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound formulation and in vivo testing.
Putative Signaling Pathway: NF-κB Inhibition
Based on the known activity of the related compound plumericin as an inhibitor of the NF-κB pathway, the following diagram illustrates the putative mechanism of action for this compound.[4]
References
Troubleshooting & Optimization
Protoplumericin A poor solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have limited aqueous solubility. Currently, the publicly available quantitative solubility data is sparse. One supplier reports a solubility of 10 mM in dimethyl sulfoxide (B87167) (DMSO). Qualitative information for the related compound, plumericin, suggests it is practically insoluble in water and petroleum ether, soluble in chloroform, and slightly soluble in methanol (B129727), ethanol, ether, acetone, and benzene. It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Co-solvents: Consider preparing a concentrated stock solution of this compound in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.
-
Use of Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F68 can be used at low concentrations to increase the solubility of hydrophobic compounds.
Q3: Can I use this compound for in vivo studies given its poor solubility?
A3: Administering poorly soluble compounds in vivo presents challenges in achieving adequate bioavailability. To formulate this compound for in vivo studies, consider the following approaches:
-
Suspension Formulation: A simple approach is to prepare a micronized suspension of the compound in a suitable vehicle (e.g., water with a suspending agent like carboxymethylcellulose and a wetting agent like Tween-80).
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Complexation: Complexation with cyclodextrins can improve aqueous solubility and is a viable strategy for parenteral and oral formulations.
Q4: Are there methods to fundamentally improve the solubility of this compound for formulation development?
A4: Yes, several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) like this compound:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs)) can improve its dissolution rate.
-
Nanoparticle Formation: Reducing the particle size to the nanometer range (nanosuspension) can significantly increase the surface area and, consequently, the dissolution velocity.
-
Co-crystallization: Forming a co-crystal of this compound with a suitable co-former can alter its physicochemical properties, including solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays due to poor solubility.
-
Symptom: High variability between replicate experiments or non-linear dose-response curves.
-
Possible Cause: Precipitation of this compound in the assay medium.
-
Solutions:
-
Verify Stock Solution Clarity: Always ensure your stock solution in organic solvent is fully dissolved before diluting into aqueous media.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to understand the concentration at which this compound starts to precipitate over the time course of your experiment.
-
Incorporate Solubility Enhancers: If the required concentration exceeds the kinetic solubility, consider adding a low percentage of a biocompatible co-solvent (e.g., ethanol) or a non-ionic surfactant to your assay medium. Always run a vehicle control to ensure the excipients do not interfere with the assay.
-
Issue 2: Difficulty in preparing a stock solution.
-
Symptom: Undissolved particles are visible in the solvent even after vigorous mixing or sonication.
-
Possible Cause: The chosen solvent has a low capacity to dissolve this compound.
-
Solutions:
-
Solvent Screening: Test the solubility of this compound in a range of common laboratory solvents (see Table 1 for a template).
-
Use of Heat: Gentle warming can sometimes aid in dissolving a compound. However, be cautious as heat can also degrade labile molecules. A stability study would be recommended.
-
Sonication: Use a sonication bath to provide energy to break up particle agglomerates and facilitate dissolution.
-
Quantitative Data Summary
The following tables provide a summary of the limited available solubility data for this compound and a template for researchers to build their own solubility profile.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Supplier Data |
Table 2: Qualitative Solubility of Plumericin (a related compound)
| Solvent | Solubility |
| Chloroform | Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Ether | Slightly Soluble |
| Acetone | Slightly Soluble |
| Benzene | Slightly Soluble |
| Water | Practically Insoluble |
| Petroleum Ether | Practically Insoluble |
Table 3: Template for Experimental Solubility Determination of this compound
| Solvent | Temperature (°C) | Method (e.g., Shake-Flask) | Measured Solubility (mg/mL) | Measured Solubility (mM) |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| PEG 400 | 25 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
-
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for this compound quantification.
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached (i.e., the concentration of dissolved this compound in solution remains constant).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mM.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30)
-
A common solvent that dissolves both this compound and the polymer (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Rotary evaporator.
-
Vacuum oven.
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both this compound and the polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
A thin film or solid mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion (e.g., by DSC, XRD to confirm the amorphous state) and evaluate its dissolution properties.
-
Visualizations
Protoplumericin A degradation and stability problems
Welcome to the technical support center for Protoplumericin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and stability challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex iridoid glycoside with the chemical formula C36H42O19. Its intricate structure, featuring multiple ester groups, acetal (B89532) linkages (glycosidic bonds), and unsaturated carbonyl moieties, makes it susceptible to various degradation pathways. Understanding its stability is crucial for accurate experimental results, proper storage, and formulation development.
Q2: What are the most likely degradation pathways for this compound?
Based on its functional groups, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The ester linkages are prone to cleavage under both acidic and basic conditions, yielding carboxylic acids and alcohols. The acetal groups, including the glycosidic bonds, are also susceptible to acid-catalyzed hydrolysis.[1][2][3][4][5][6][7][8]
-
Oxidation: The aldehyde and ether functional groups present in the molecule can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or hydroperoxides.[9][10][11][12][13]
-
Photodegradation: The presence of unsaturated carbonyl compounds (enones) suggests potential for degradation upon exposure to light, which can induce isomerization or other photochemical reactions.[14][15][16][17][18]
-
Thermal Degradation: As a glycoside, this compound may be sensitive to high temperatures, which can lead to the cleavage of glycosidic bonds and other rearrangements.[19][20][21][22]
Q3: How should I store this compound to minimize degradation?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to reduce the rate of hydrolytic and thermal degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photodegradation.
-
Moisture: Store in a desiccated environment to minimize hydrolysis.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks are often indicative of degradation products. The following troubleshooting guide can help you identify the potential cause.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, more polar peaks in HPLC. | Hydrolytic Degradation: Ester or acetal hydrolysis can lead to the formation of more polar compounds (carboxylic acids, alcohols, and sugars). | - Check the pH of your sample and mobile phase. Avoid strongly acidic or basic conditions if possible. - Ensure your solvents are dry and freshly prepared. - Analyze samples promptly after preparation. |
| Loss of main peak intensity over a short period. | Instability in Solution: this compound may be degrading in your chosen solvent or under your experimental conditions. | - Perform a time-course study to assess stability in your experimental medium. - Consider using a buffered solution at a neutral pH. - Minimize the time between sample preparation and analysis. |
| Variable results between experiments. | Photodegradation: Exposure to ambient or UV light during sample preparation or analysis can cause degradation. | - Work under low-light conditions or use amber labware. - Protect your autosampler from light. - Include a light-exposed sample as a control to assess photodegradation. |
| Appearance of multiple small, broad peaks. | Oxidative Degradation or Complex Thermal Degradation: This can result in a complex mixture of degradation products. | - Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant (use with caution and verify compatibility). - Avoid excessive heat during sample preparation (e.g., sonication). |
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical forced degradation studies on this compound. This data is for educational purposes to demonstrate expected trends.
Table 1: Effect of pH on this compound Stability (Illustrative)
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradants |
| 2.0 | 40 | 24 | 65 | Hydrolysis Products |
| 7.0 | 40 | 24 | 95 | Minimal Degradation |
| 10.0 | 40 | 24 | 50 | Hydrolysis Products |
Table 2: Effect of Temperature on this compound Stability (Illustrative)
| Temperature (°C) | pH | Time (hours) | This compound Remaining (%) | Major Degradants |
| 4 | 7.0 | 72 | 98 | Minimal Degradation |
| 25 | 7.0 | 72 | 85 | Hydrolysis/Oxidation |
| 60 | 7.0 | 72 | 40 | Thermal/Hydrolysis |
Table 3: Effect of Oxidizing Agent and Light on this compound Stability (Illustrative)
| Condition | Time (hours) | This compound Remaining (%) | Major Degradants |
| 3% H₂O₂ | 8 | 70 | Oxidation Products |
| UV Light (254 nm) | 8 | 75 | Photodegradation Products |
| Visible Light | 8 | 90 | Minimal Degradation |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis. For base-stressed samples, neutralize with 0.1 M HCl.
-
Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS.
2. Oxidative Degradation:
-
Preparation: Add an aliquot of the this compound stock solution to 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Analysis: Analyze the samples directly by HPLC-UV or LC-MS.
3. Photolytic Degradation:
-
Sample Preparation: Prepare a solution of this compound (100 µg/mL) in a suitable solvent.
-
Exposure: Expose the solution to a photostability chamber with a controlled light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours, as per ICH Q1B guidelines).
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analysis: Analyze both the exposed and control samples at appropriate time intervals.
4. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60-80°C).
-
Solution State: Prepare a solution of this compound (100 µg/mL) and incubate it at an elevated temperature.
-
Sampling and Analysis: At various time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and analyze by HPLC-UV or LC-MS.
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for investigating the stability of this compound.
Diagram 2: Hypothetical Degradation Pathway of this compound via Hydrolysis
Caption: Potential hydrolytic degradation of this compound.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. organicchemexplained.com [organicchemexplained.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Human aldehyde dehydrogenase-catalyzed oxidation of ethylene glycol ether aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photochemistry of carbony compounds.pptx [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Protoplumericin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification yield of Protoplumericin A.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
Question: We are experiencing a low yield of the initial crude methanolic extract from Plumeria plant material. What are the possible causes and solutions?
Answer:
A low yield of the crude extract can stem from several factors related to the plant material and the extraction process.
-
Plant Material Quality: The concentration of this compound can vary depending on the plant species, geographical location, season of collection, and storage conditions of the plant material. Ensure you are using a Plumeria species known to contain this compound, such as Plumeria obtusa or Plumeria acutifolia. Use freshly dried and properly stored plant material to minimize degradation of the target compound.
-
Grinding of Plant Material: Inefficient grinding of the plant material will result in poor solvent penetration and incomplete extraction. The plant material should be ground into a fine powder to maximize the surface area for extraction.
-
Solvent-to-Solid Ratio: An insufficient volume of methanol (B129727) for the amount of plant material will lead to an incomplete extraction. A common ratio is 1:10 (w/v) of plant material to methanol. Ensure thorough mixing and adequate contact time between the solvent and the plant powder.
-
Extraction Time and Temperature: The extraction should be carried out for a sufficient duration to allow for the complete diffusion of the compounds from the plant matrix. Typically, maceration is performed for 24-48 hours at room temperature. While slight heating can increase extraction efficiency, excessive heat may lead to the degradation of thermolabile compounds like some iridoids.
Issue 2: Poor Separation During Column Chromatography
Question: We are observing poor separation of this compound from other compounds during silica (B1680970) gel column chromatography, leading to impure fractions and low recovery. What can we do to improve this?
Answer:
Achieving good separation on a silica gel column for polar compounds like iridoids can be challenging. Here are several strategies to improve resolution:
-
Proper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is uniformly packed as a slurry in the initial mobile phase to create a homogenous stationary phase.
-
Mobile Phase Optimization: The choice of mobile phase is critical. For polar compounds like this compound, a gradient elution is often necessary.
-
Start with a less polar solvent system (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.
-
Fine-tune the solvent gradient based on preliminary Thin Layer Chromatography (TLC) analysis of the crude extract. The ideal starting solvent system should give your target compound an Rf value of around 0.2-0.3 on the TLC plate.
-
-
Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude extract loaded should not exceed 1-5% of the total weight of the silica gel. The sample should be dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and loaded carefully onto the top of the column as a narrow band. "Dry loading," where the extract is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[1]
-
Flow Rate: A slow and consistent flow rate allows for better equilibration of the analyte between the stationary and mobile phases, resulting in sharper peaks and better separation. Avoid excessively high flow rates.
Issue 3: Degradation of this compound During Purification
Question: We suspect that this compound is degrading during the purification process, as the final yield is significantly lower than expected based on initial analyses. How can we minimize degradation?
Answer:
Iridoids can be susceptible to degradation under certain conditions. While specific stability data for this compound is limited, general strategies for preserving iridoid glycosides can be applied:
-
Temperature Control: Avoid excessive heat throughout the purification process. Concentrate fractions under reduced pressure at a temperature not exceeding 40-50°C. Store extracts and purified fractions at low temperatures (-20°C) when not in use. Some iridoid glycosides are known to be affected by high temperatures.
-
pH Control: Iridoid glycosides can be unstable under strong acidic or alkaline conditions.[2] It is advisable to maintain a neutral pH during extraction and purification unless a specific pH is required for separation. If using acidic or basic modifiers in your mobile phase for HPLC, neutralize the collected fractions immediately.
-
Light Exposure: Some natural products are light-sensitive. While there is no specific data for this compound, it is good practice to protect samples from direct light by using amber vials or covering glassware with aluminum foil. For instance, the related naphthodianthrones are known to convert upon light exposure.
-
Minimizing Time in Solution: Prolonged exposure to solvents, especially in the presence of potential contaminants, can lead to degradation. Aim to proceed through the purification steps efficiently and store the purified compound in a dry, solid state.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for the purification of this compound?
A1: A general protocol adapted from the isolation of the related compound plumieride (B147324) from Plumeria species is as follows:
-
Extraction: Macerate the dried, powdered plant material (e.g., aerial parts) with methanol at room temperature for 24-48 hours. Filter and concentrate the extract under reduced pressure.
-
Fractionation: Suspend the crude methanol extract in water and perform a liquid-liquid partition with a non-polar solvent like dichloromethane to remove non-polar compounds.
-
Initial Column Chromatography: Subject the aqueous fraction to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water (e.g., 0%, 50%, 100% methanol). This compound is expected to elute in the more polar fractions.
-
Silica Gel Chromatography: Further purify the this compound-containing fraction using silica gel column chromatography with a gradient of methanol in a less polar solvent like dichloromethane or ethyl acetate.
-
Reversed-Phase Chromatography: The final purification step typically involves reversed-phase (C18) column chromatography or preparative HPLC, using a gradient of methanol or acetonitrile (B52724) in water to yield pure this compound.[3]
Q2: How can I monitor the presence of this compound during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Use silica gel TLC plates and a mobile phase similar to the one used for your column chromatography. Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid, which typically gives a characteristic color with iridoids). For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.
Q3: What are some common impurities found in this compound fractions?
A3: Plumeria extracts are complex mixtures containing various classes of secondary metabolites. Common impurities that may co-elute with this compound include other iridoids (e.g., plumieride, 15-demethylplumieride), flavonoids, phenolic acids, and triterpenes.[4] Optimizing the chromatographic steps, particularly the use of orthogonal techniques like silica gel (normal phase) and C18 (reversed-phase) chromatography, is crucial for separating these impurities.
Data Presentation
The following table summarizes representative yields for the purification of plumieride, a structurally similar iridoid, which can serve as a benchmark for optimizing this compound purification.
| Purification Step | Starting Material | Solvent System/Method | Yield | Purity | Reference |
| Methanolic Extraction | 2.5 kg Plumeria aerial parts | Methanol | 300 g crude extract | - | [3] |
| Liquid-Liquid Partitioning | 200 g crude extract | Dichloromethane/Water | 20 g methanol fraction (M-F) | - | [3] |
| Silica Gel Chromatography | 2.5 g M-F | Dichloromethane/Methanol (8:2 v/v) | 390 mg sub-fraction | - | [3] |
| Final Purification (Silica Gel & RP-18) | 390 mg sub-fraction | Dichloromethane/Methanol (6:4 v/v) followed by Water/Methanol (7:3 v/v) | 90 mg plumieride | >95% | [3] |
Experimental Protocols
Detailed Methodology for Plumieride Isolation (Adaptable for this compound)
This protocol is based on the work of Abdel-Sattar et al. (2024) for the isolation of plumieride and can be adapted for this compound.[3]
-
Extraction:
-
Air-dry the aerial parts of Plumeria and grind them into a fine powder.
-
Macerate 2.5 kg of the powdered plant material in 10 L of methanol at room temperature for 48 hours, with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain the crude methanolic extract (approximately 300 g).
-
-
Fractionation:
-
Suspend 200 g of the crude extract in 500 mL of distilled water.
-
Partition the aqueous suspension with dichloromethane (3 x 2 L) in a separatory funnel to remove non-polar compounds.
-
Apply the resulting aqueous layer to a Diaion HP-20 column (200 g).
-
Elute the column sequentially with 2 L of distilled water, 3 L of 50% methanol in water, and 3 L of 100% methanol.
-
Concentrate each fraction under reduced pressure. The 100% methanol fraction (M-F, approximately 20 g) is expected to be enriched with iridoids.
-
-
Purification:
-
Apply 2.5 g of the M-F to a silica gel column (25 x 3 cm).
-
Elute the column with a solvent system of dichloromethane-methanol (8:2 v/v).
-
Collect fractions (15 mL each) and monitor by TLC.
-
Combine fractions containing the target compound (e.g., fractions 41-57 for plumieride, yielding approximately 390 mg).
-
Further purify this sub-fraction on a smaller silica gel column (20 x 1.5 cm) using a more polar solvent system (e.g., dichloromethane-methanol, 6:4 v/v).
-
Perform a final purification step on a reversed-phase (RP-18) column using a water-methanol gradient (e.g., 7:3 v/v) to obtain the pure compound (approximately 90 mg of plumieride).
-
Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purification Yield
Caption: A troubleshooting decision tree for low purification yield.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
Protoplumericin A reducing off-target effects in assays
Disclaimer: Protoplumericin A is a naturally occurring iridoid with potential anti-inflammatory and antimicrobial properties. However, detailed public information regarding its specific off-target effects and standardized assay protocols is limited. This technical support guide is substantially based on data from its close structural analog, plumericin (B1242706) . Researchers should use this information as a preliminary guide and validate all findings for this compound independently.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for compounds in the plumericin family?
Compounds like plumericin are primarily recognized as inhibitors of key inflammatory signaling pathways. The most documented targets are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2] Inhibition of these pathways can reduce the expression of pro-inflammatory genes and cellular proliferation.
Q2: I am observing high variability in my assay results with this compound. What could be the cause?
High variability can stem from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are fresh and have been stored correctly, typically at -20°C. Repeated freeze-thaw cycles should be avoided.
-
Cell Health: The health and passage number of your cell lines can significantly impact results. Ensure cells are healthy and within a consistent passage range for all experiments.
-
Assay Conditions: Inconsistent incubation times, cell seeding densities, or reagent concentrations can all contribute to variability.
Q3: My cells are showing signs of toxicity at concentrations where I expect to see specific pathway inhibition. What should I do?
It is crucial to differentiate between specific inhibitory effects and general cytotoxicity. We recommend performing a dose-response curve to determine the optimal concentration range for this compound in your specific cell line. Assays such as MTT or LDH release can be run in parallel to your primary assay to monitor cell viability. If cytotoxicity is observed at or below the effective inhibitory concentration, consider reducing the treatment duration or using a more sensitive detection method for your primary endpoint.
Q4: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells?
Several methods can be used to confirm NF-κB pathway inhibition[3][4][]:
-
Reporter Assays: Use a luciferase reporter construct driven by an NF-κB response element. A decrease in luciferase activity upon treatment with this compound would indicate pathway inhibition.[1]
-
Western Blotting: Analyze the phosphorylation status of key pathway components like IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylation of these proteins would suggest inhibition.
-
Flow Cytometry: Measure the expression of NF-κB-dependent cell surface markers, such as ICAM-1 or VCAM-1, which are typically upregulated by inflammatory stimuli.[1]
Q5: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not well-documented, its structural analog plumericin is known to have broad biological activities.[6][7] Potential off-target effects could include interactions with other signaling pathways or cellular processes. It is advisable to perform counter-screens or use orthogonal assays to validate the specificity of your observations. For example, if studying NF-κB inhibition, you could assess the activity of other unrelated signaling pathways to check for broad, non-specific effects.
Troubleshooting Guides
Problem: Inconsistent Inhibition of NF-κB or STAT3 Activation
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay conditions. |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Test the responsiveness of your cells to a known activator of the pathway (e.g., TNF-α for NF-κB, IL-6 for STAT3) to confirm a robust signaling window. |
| Assay Timing | Optimize the pre-incubation time with this compound before adding the stimulus, as well as the total stimulation time. |
Problem: High Background Signal in Luciferase Reporter Assay
| Possible Cause | Troubleshooting Step |
| Promoter Leakiness | Use a reporter construct with a minimal promoter to reduce basal expression. |
| Cellular Autofluorescence | If using a fluorescent reporter, check for autofluorescence of this compound at the excitation and emission wavelengths used. |
| Reagent Issues | Ensure luciferase substrate is fresh and has been stored correctly. |
Experimental Protocols
General Protocol for Assessing NF-κB Inhibition using a Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to the wells.
-
Incubation: Incubate for an optimized duration (e.g., 6-8 hours).
-
Lysis and Reading: Lyse the cells and measure the luciferase and Renilla activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified NF-κB signaling pathway and the inhibitory action of plumericin.
Caption: STAT3 signaling pathway and the inhibitory mechanism of plumericin.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protoplumericin A In Vivo Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo use of Protoplumericin A, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is an iridoid glycoside, a class of monoterpenoid compounds found in various plants, including the Plumeria species. Iridoids are known for a wide range of biological activities, and while research on this compound is ongoing, related compounds from Plumeria have demonstrated anti-inflammatory, immunomodulatory, and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.
Q2: I am observing low efficacy of this compound in my in vivo experiments. What could be the reason?
A primary reason for the low in vivo efficacy of many iridoid glycosides, likely including this compound, is poor oral bioavailability.[1][2][3][4][5] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form. Factors contributing to this include poor solubility, low permeability across the intestinal barrier, and potential degradation in the gastrointestinal tract.
Q3: How can I improve the oral bioavailability of this compound for my in vivo studies?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[6][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent.
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux pumps in the intestine, thereby increasing the absorption of co-administered drugs.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low intestinal permeability. | 1. Formulation Enhancement: Develop a lipid-based or nanoparticle formulation of this compound. 2. Solubility enhancers: Include solubilizing agents such as cyclodextrins in the formulation. 3. Route of Administration: For initial efficacy studies, consider alternative administration routes like intraperitoneal or intravenous injection to bypass oral absorption barriers. |
| High dose of this compound required to see a therapeutic effect. | Low bioavailability leading to suboptimal concentrations at the target site. | 1. Improve Bioavailability: Implement one of the formulation strategies mentioned in the FAQs. A higher bioavailability will lead to higher plasma concentrations for the same administered dose. 2. Dose-Response Study: Conduct a thorough dose-response study with an improved formulation to determine the optimal therapeutic dose. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the this compound formulation; inter-animal variation in absorption. | 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation for each experiment. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Control for Experimental Conditions: Standardize factors such as animal fasting times and housing conditions. |
Quantitative Data Summary
Direct pharmacokinetic data for this compound is limited in publicly available literature. However, data from a closely related and well-studied iridoid glycoside, Geniposide (B1671433) , can provide valuable insights into the expected pharmacokinetic challenges and the potential for improvement.
Table 1: Pharmacokinetic Parameters of Geniposide in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀→∞ (µg·h/mL) | Absolute Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 10 | - | - | 6.99 ± 1.27 | 100 | [1][5] |
| Oral (p.o.) - Pure Compound | 100 | 1.5 (approx.) | 1 | 6.76 ± 1.23 | 9.67 | [1][5] |
| Oral (p.o.) - Pure Compound | 200 | - | - | - | 4.23 | [2] |
| Oral (p.o.) - In Gardenia Fruit Extract | Equivalent to 200 | - | - | - | 32.32 | [2] |
Data presented as mean ± standard deviation where available.
Key Takeaways from Geniposide Data:
-
Low Oral Bioavailability: The absolute oral bioavailability of pure geniposide is very low (4.23% - 9.67%).[1][2][5] This is a common characteristic of iridoid glycosides.
-
Formulation Matters: When administered as part of a whole herbal extract, the oral bioavailability of geniposide increased significantly (to 32.32%).[2] This highlights the potential for formulation and co-administered compounds to enhance absorption.
Experimental Protocols
Protocol: In Vivo Bioavailability Study of this compound in Rodents
This protocol provides a general framework for assessing the oral bioavailability of this compound.
1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
2. Materials:
- This compound (pure compound)
- Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
- Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)
- Sprague-Dawley rats (male, 200-250 g)
- Blood collection tubes (e.g., with heparin or EDTA)
- Analytical equipment (e.g., LC-MS/MS)
3. Experimental Design:
- Groups:
- Group 1: Intravenous (i.v.) administration (e.g., 10 mg/kg)
- Group 2: Oral (p.o.) administration (e.g., 100 mg/kg)
- Animals: At least 5-6 rats per group.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
- Fasting: Fast animals overnight (12 hours) before dosing, with free access to water.
4. Dosing:
- i.v. Administration: Administer this compound solution via the tail vein.
- p.o. Administration: Administer this compound suspension/solution via oral gavage.
5. Blood Sampling:
- Collect blood samples (approx. 0.2-0.3 mL) from the jugular or saphenous vein at the following time points:
- i.v. group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
- p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
- Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.
6. Sample Analysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
7. Pharmacokinetic Analysis:
- Calculate the following pharmacokinetic parameters using appropriate software:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
- Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of many iridoids are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Understanding these pathways is crucial for designing mechanistic studies with this compound.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of this compound.
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by this compound.
References
- 1. Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Protoplumericin A troubleshooting inconsistent assay results
Disclaimer: Information available for "Protoplumericin A" is limited. This guide is based on data for the closely related and well-studied compound, Plumericin (B1242706) . It is assumed that this compound shares a similar mechanism of action as an inhibitor of the NF-κB pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Plumericin?
A1: Plumericin is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] It exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha).[1][2] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1][2]
Q2: What are the common applications of Plumericin in research?
A2: Plumericin is primarily used as a tool to study the NF-κB signaling pathway and its role in inflammation.[1][2][3] It has shown anti-inflammatory activity in both in vitro and in vivo models.[1][2] Common applications include investigating its effects on the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and its potential as a lead compound for novel anti-inflammatory drugs.[1]
Q3: What is the recommended storage condition for Plumericin?
A3: For solid Plumericin, it is recommended to store it in a tightly sealed vial for up to 6 months as stated on the product vial. Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C for up to one month. It is best to make up solutions and use them on the same day. Before use, allow the product to sit at room temperature for at least 60 minutes prior to opening the vial.[4]
Troubleshooting Inconsistent Assay Results
Problem 1: High variability in NF-κB reporter assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health & Viability | Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your reporter assay. | Ensure that the observed decrease in reporter activity is not due to general cytotoxicity of the compound at the tested concentrations. |
| Inconsistent Transfection Efficiency | Optimize transfection protocol. Use a co-transfected reporter (e.g., β-galactosidase or Renilla luciferase) for normalization. | Consistent and reproducible reporter gene expression across wells and experiments. |
| Compound Stability | Prepare fresh stock solutions of Plumericin for each experiment. Avoid repeated freeze-thaw cycles.[4] | Reduced variability in IC50 values and dose-response curves. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including the luciferase substrate. | Consistent and strong signal in positive control wells. |
Problem 2: No significant inhibition of TNF-α induced IκBα degradation in Western Blots.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment. Pre-incubate cells with Plumericin for at least 30 minutes before TNF-α stimulation.[2][3] | Determine the optimal concentration and incubation time for observing the inhibitory effect. |
| Ineffective TNF-α Stimulation | Verify the activity of your TNF-α stock. Check for IκBα degradation and NF-κB activation in positive control cells (treated with TNF-α alone). | Clear degradation of IκBα in the positive control lane. |
| Antibody Performance | Use validated antibodies for IκBα and phospho-IκBα. Optimize antibody concentrations and incubation conditions. | Strong and specific bands corresponding to the target proteins. |
| Protein Extraction and Handling | Ensure rapid cell lysis and protein extraction on ice to prevent protein degradation. Use protease and phosphatase inhibitors in your lysis buffer. | High-quality protein lysates with intact proteins. |
Quantitative Data Summary
Table 1: In Vitro Activity of Plumericin
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Luciferase Reporter Assay | - | IC50 | 1 µM | [1][3] |
| Inhibition of TNF-α induced VCAM-1, ICAM-1, and E-selectin expression | HUVECtert | - | Abolished | [1] |
| Inhibition of TNF-α induced IκBα degradation | HUVECtert | Concentration | 5 µM | [2][3] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of Plumericin or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of Plumericin relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for IκBα Degradation
-
Cell Culture and Treatment: Culture cells (e.g., HUVECtert) to 80-90% confluency. Pre-incubate the cells with Plumericin (e.g., 5 µM) or vehicle for 30 minutes.[2][3]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against IκBα or phospho-IκBα overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Protoplumericin A Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling-up of Protoplumericin A synthesis. The information is compiled from seminal works on the synthesis of related iridoid lactones and general principles of process chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the this compound core structure?
A common and effective starting point for the synthesis of the bicyclic core of this compound and related iridoids is cis-bicyclo[3.3.0]oct-7-en-2-one. This starting material allows for the stereocontrolled introduction of necessary functionalities.
Q2: What are the key synthetic strategies for constructing the lactone ring in this compound?
A key strategy involves a substitutive spiroannulation process. This typically includes the formation of an oxaspiropentane from a ketone, which then rearranges to a spirocyclobutanone. A subsequent Baeyer-Villiger oxidation converts the cyclobutanone (B123998) into the desired spirolactone.[1]
Q3: How can the exocyclic double bond be introduced?
The exocyclic double bond can be established through a sulfenylation-aldol condensation sequence. This method allows for the elaboration of an α-(hydroxyalkyl)-α,β-unsaturated carbonyl unit, which is a key structural feature of this compound.[1]
Q4: What are the major challenges in scaling up the synthesis of this compound?
Key challenges include:
-
Stereocontrol: Maintaining the correct stereochemistry across multiple chiral centers on a larger scale can be difficult.
-
Reagent Handling and Cost: Some reagents used in laboratory-scale synthesis may be hazardous, expensive, or difficult to handle in large quantities.
-
Purification: this compound is a polar molecule, which can make large-scale purification by chromatography challenging. Crystallization or alternative purification techniques may need to be developed.
-
Reaction Monitoring: Ensuring complete reactions and minimizing side products requires robust analytical monitoring, which can be more complex on a larger scale.
-
Stability: The stability of intermediates and the final product under reaction and purification conditions needs to be carefully evaluated to prevent degradation.
Q5: Are there any known stability issues with this compound?
While specific data on this compound is limited, related iridoid lactones can be sensitive to strong acids, bases, and high temperatures. The lactone ring can be susceptible to hydrolysis, and the conjugated system may be prone to polymerization or degradation. It is advisable to store this compound in a cool, dark, and dry place.
Troubleshooting Guides
This section provides troubleshooting for potential issues that may arise during the synthesis of this compound, based on a plausible synthetic sequence.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Stage 1: Spiroannulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of spirocyclobutanone | Incomplete formation of the oxaspiropentane intermediate. | Ensure the cyclopropyldiphenylsulfonium (B12995318) salt is freshly prepared and of high purity. Optimize reaction temperature and time. |
| Inefficient isomerization to the vinylcyclopropanol. | Verify the base and solvent are anhydrous. Experiment with different bases or reaction temperatures. | |
| Decomposition of intermediates. | Maintain strict anaerobic and anhydrous conditions. Use degassed solvents. | |
| Formation of multiple side products | Lack of stereocontrol during electrophilic addition. | Carefully select the electrophile (e.g., Br+ vs. OH+) to control the stereochemical outcome. Optimize the reaction temperature to enhance selectivity. |
Stage 2: Baeyer-Villiger Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficiently reactive peroxy acid. | Use a more reactive peroxy acid like m-CPBA or trifluoroperacetic acid. |
| Steric hindrance around the carbonyl group. | Increase reaction time and/or temperature. Consider using a catalyst to facilitate the reaction. | |
| Formation of undesired regioisomer | Incorrect migration of the alkyl group. | The migratory aptitude generally follows tertiary > secondary > aryl > primary. Ensure the desired migration pathway is favored. If not, a redesign of the substrate may be necessary. |
| Product degradation | Acid-catalyzed decomposition of the lactone product. | Buffer the reaction mixture. Work up the reaction promptly and use a mild purification method. |
Stage 3: Introduction of Exocyclic Double Bond (Sulfenylation-Aldol)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of aldol (B89426) adduct | Incomplete formation of the magnesium enolate. | Ensure the Grignard reagent is of high quality and the reaction is strictly anhydrous. The addition of a catalytic amount of a copper salt may improve the reaction. |
| Reversibility of the aldol reaction. | Conduct the reaction at a lower temperature to favor the product. | |
| Formation of elimination byproducts | Dehydration of the aldol adduct. | Use mild work-up conditions. Purify the product at a low temperature. |
Stage 4: Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating this compound from polar impurities | High polarity of the compound and impurities. | Use a polar-modified stationary phase for column chromatography. Consider using techniques like counter-current chromatography or preparative HPLC. |
| Product degradation on silica (B1680970) gel | Acidity of standard silica gel. | Use deactivated or neutral silica gel for chromatography. Minimize the time the compound is on the column. |
| Low recovery from chromatography | Irreversible adsorption of the product to the stationary phase. | Pre-treat the column with a small amount of a polar solvent or a base (e.g., triethylamine (B128534) in the eluent) if the compound is base-stable. |
Experimental Protocols (Illustrative)
The following are illustrative protocols based on the synthesis of related compounds and should be optimized for the specific scale and equipment used.
Baeyer-Villiger Oxidation of Spirocyclobutanone Intermediate
-
Materials: Spirocyclobutanone intermediate, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), sodium bicarbonate solution.
-
Procedure:
-
Dissolve the spirocyclobutanone intermediate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Large-Scale Purification by Column Chromatography
-
Materials: Crude this compound, silica gel (appropriate for the scale), eluent system (e.g., ethyl acetate/hexane gradient).
-
Procedure:
-
Choose a column with an appropriate diameter-to-height ratio for the amount of crude material.
-
Dry-load the crude product onto a small amount of silica gel to ensure even application to the column.
-
Pack the column with silica gel in the initial, low-polarity eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with a gradually increasing polarity gradient.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table provides hypothetical, yet realistic, target parameters for a scaled-up synthesis of this compound. Actual results will vary depending on the specific conditions and scale.
| Reaction Step | Key Reagents | Typical Scale (moles) | Target Yield (%) | Typical Reaction Time (hours) | Purification Method |
| Spiroannulation | Cyclopropyldiphenylsulfonium fluoroborate | 1.0 | 75-85 | 12-24 | Column Chromatography |
| Baeyer-Villiger Oxidation | m-CPBA | 0.8 | 80-90 | 2-6 | Column Chromatography |
| Sulfenylation-Aldol | Grignard reagent, Formaldehyde | 0.7 | 70-80 | 4-8 | Column Chromatography |
| Final Steps & Purification | Various | 0.5 | 60-70 | 12-24 | Recrystallization / Prep-HPLC |
Signaling Pathways and Logical Relationships
Decision Tree for Low Yield in Baeyer-Villiger Oxidation
Caption: Troubleshooting logic for low yield in Baeyer-Villiger step.
References
Technical Support Center: Protoplumericin A Synthesis and Purification
Disclaimer: Protoplumericin A is a specialized iridoid compound, and detailed public information regarding its specific synthesis byproducts and impurity profile is limited. The following troubleshooting guide and protocols are based on general principles of iridoid chemistry and purification. Researchers should adapt these recommendations based on their specific experimental observations and analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and solutions.
Q1: Why is the yield of my synthesized this compound consistently low?
A1: Low yields can stem from several factors throughout the synthesis and purification process. Incomplete reactions, side reactions, and degradation of the target compound are common culprits.[1] To troubleshoot, consider the following:
-
Reaction Conditions: Ensure all reaction parameters (temperature, pressure, reaction time, stoichiometry of reactants) are precisely controlled. Small deviations can significantly impact yield.
-
Reagent Quality: Verify the purity of all starting materials and reagents. Impurities in reactants can lead to unwanted side products.[1]
-
Purification Efficiency: Evaluate your purification strategy. This compound may be lost during extraction, chromatography, or crystallization steps. Analyze aliquots from each step to pinpoint where the loss is occurring.
Q2: My final this compound compound shows multiple spots on TLC and several peaks in HPLC. What are these impurities?
A2: The presence of multiple signals in your analytical runs indicates a heterogeneous sample. These impurities can arise from various sources:
-
Synthesis Byproducts: Incomplete reactions can leave unreacted starting materials or intermediates in your final product.[1] Side reactions can generate structurally related compounds.
-
Degradation Products: this compound, like many iridoids, may be susceptible to degradation under certain conditions. Exposure to harsh pH (acidic or basic conditions), elevated temperatures, or light can lead to hydrolysis or oxidation.[2]
-
Extraction Artifacts: If extracting from a natural source, other structurally similar iridoids or plant metabolites may be co-extracted.[3]
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: A proactive approach to impurity control is crucial.[2] Key strategies include:
-
Optimize Reaction Conditions: Carefully optimize reaction parameters to favor the formation of this compound and minimize side reactions. This may involve adjusting temperature, reaction time, or the order of reagent addition.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.
-
Control pH: If the synthesis involves acidic or basic steps, ensure that the pH is carefully controlled and that the product is not exposed to harsh conditions for extended periods.
Q4: What are the best methods for purifying this compound to a high degree of purity?
A4: A multi-step purification strategy is often necessary to achieve high purity.
-
Column Chromatography: Silica (B1680970) gel or reversed-phase (C18) column chromatography is a powerful technique for separating this compound from impurities with different polarities.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers higher resolution than standard column chromatography.
-
Crystallization: If this compound is a solid, crystallization can be an effective final purification step to remove trace impurities.
Potential Impurities of this compound
The following table summarizes potential impurities that may be encountered during the synthesis or isolation of this compound, their likely sources, and recommended analytical methods for detection.
| Impurity Category | Potential Compounds | Likely Source | Recommended Analytical Methods |
| Synthesis-Related | Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS, NMR |
| Intermediates | Incomplete reaction | HPLC, LC-MS, NMR | |
| Epimers/Isomers | Non-stereoselective reaction steps | Chiral HPLC, NMR | |
| Side-reaction Byproducts | Competing reaction pathways | HPLC, LC-MS, MS/MS, NMR | |
| Degradation Products | Hydrolysis Products (Aglycone) | Exposure to acidic or basic conditions | HPLC, LC-MS |
| Oxidation Products | Exposure to air, light, or oxidizing agents | HPLC, LC-MS | |
| Extraction Artifacts | Other Iridoids from Plumeria | Co-extraction from natural source | HPLC, LC-MS/MS, NMR |
| Plant Pigments (e.g., chlorophylls) | Incomplete initial purification | UV-Vis, HPLC |
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Carefully apply the dissolved sample onto the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Analytical HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often a good starting point for iridoids.
-
Example Gradient: 10% acetonitrile to 90% acetonitrile over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Protocol 3: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC-MS to identify and characterize any degradation products formed.
Visualizations
References
Technical Support Center: Preclinical Animal Studies with Novel Iridoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel iridoid compounds, using Protoplumericin A as a representative example for which specific preclinical data is emerging. The following guidance is based on established principles of animal research and may require adaptation for your specific compound and experimental goals.
Frequently Asked Questions (FAQs)
Q1: Where do I begin with determining the refining dosage of a novel compound like this compound for animal studies?
A1: For a novel compound with limited in vivo data, a stepwise approach is recommended. Start with a thorough literature review for related compounds or extracts from the same plant family (e.g., Plumeria) to establish a potential dose range. Initial in vitro cytotoxicity assays can help determine a starting concentration for in vivo studies. Subsequently, an acute toxicity study in a small number of animals is crucial to identify the maximum tolerated dose (MTD) and observe any immediate adverse effects.
Q2: What are the most common routes of administration for a purified plant-derived compound in rodents?
A2: The choice of administration route depends on the experimental objective and the compound's physicochemical properties. Common routes for rodent studies include:
-
Oral (PO): Suitable for assessing bioavailability and mimicking human oral drug intake.[1]
-
Intraperitoneal (IP): Allows for rapid absorption and is often used for initial efficacy and toxicity screening.[1]
-
Intravenous (IV): Provides immediate systemic circulation and is used to determine a compound's direct effects, bypassing absorption barriers.[1]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.[1]
It is imperative to select a route that is appropriate for the vehicle and volume being administered.[2][3]
Q3: My compound has poor solubility in common vehicles. What are my options?
A3: Poor solubility is a frequent challenge with natural products. Here are some troubleshooting steps:
-
Vehicle Screening: Test a panel of biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol). Note that some vehicles can have their own toxic effects.[2]
-
Co-solvents: Use a mixture of solvents. For instance, a small amount of DMSO can be used to dissolve the compound initially, followed by dilution in saline or PBS. Be mindful of the final DMSO concentration, as high levels can be toxic.
-
Formulation Strategies: Consider formulating the compound in a solution, suspension, or emulsion. The use of surfactants or cyclodextrins can also enhance solubility.
-
pH Adjustment: The pH of the vehicle should be as close to neutral (~7.0) as possible to avoid irritation and tissue damage, especially for subcutaneous or intramuscular injections.[2]
Troubleshooting Guides
Troubleshooting Common Issues in Animal Dosing
| Issue | Potential Cause(s) | Recommended Action(s) |
| Animal Distress During or After Dosing (e.g., lethargy, ruffled fur, rapid breathing) | High dose/toxicity, irritating vehicle, improper administration technique. | Immediately monitor the animal's vital signs.[4] Reduce the dose for subsequent animals. Re-evaluate the vehicle's pH and composition.[2] Ensure proper training in administration techniques.[1] |
| Injection Site Reactions (e.g., swelling, redness, necrosis) | Irritating compound or vehicle, high injection volume, non-sterile preparation. | Use a lower concentration and administer smaller volumes at multiple sites.[3] Ensure the vehicle pH is neutral.[2] Prepare all injectables under sterile conditions.[5] |
| Inconsistent Results Between Animals | Inaccurate dosing, variability in animal health or genetics, compound instability. | Double-check all dose calculations and ensure accurate administration. Use animals from a reputable supplier with a consistent genetic background. Prepare fresh dosing solutions daily if stability is a concern. |
| Difficulty with Intravenous Injection in Mice | Small vein size, improper restraint. | Use a warming lamp to dilate the tail veins. Ensure proper training in the tail vein injection technique. Consider alternative routes like retro-orbital injection, which requires anesthesia and high proficiency.[2] |
Experimental Protocols
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) recommendations.[4]
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least 5 days with free access to food and water.[6]
-
Dosing:
-
Start with a single animal at a dose estimated from in vitro data or literature on similar compounds.
-
Administer the compound via oral gavage.
-
If the animal survives, the next animal is given a higher dose. If it does not, the next is given a lower dose.
-
-
Observation:
-
Endpoint: The study is complete after a sufficient number of animals have been tested to allow for the calculation of an estimated LD50.
Protocol: Preparation of a this compound Formulation for IP Injection
This is a hypothetical protocol for a compound with limited solubility.
-
Stock Solution Preparation:
-
Weigh the required amount of purified this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the compound completely.
-
-
Working Solution Preparation:
-
In a sterile environment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
Ensure the final DMSO concentration is below 5% (v/v) to minimize vehicle toxicity.
-
-
Sterility:
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
Inject the solution into the lower quadrant of the abdomen, aspirating to ensure the needle has not entered the bladder or intestines.[8]
-
Visualizations
Caption: A generalized workflow from crude extract to in vivo efficacy studies.
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Animal Research [k-state.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. Acute and Sub-Acute Toxicity Studies of Plumeria alba Linn. (Apocynaceae) Hydroalcoholic Extract in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
Protoplumericin A: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Plumericin, a bioactive iridoid, against the standard of care, focusing on preclinical evidence. Plumericin has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This document summarizes quantitative data from a key preclinical study and compares it with the effects of the widely used corticosteroid, Dexamethasone (B1670325), in a similar inflammatory model. Detailed experimental protocols and a visualization of the proposed mechanism of action are provided to facilitate a comprehensive understanding of Plumericin's therapeutic potential.
Comparative Efficacy in Preclinical Inflammation Models
Plumericin has been shown to significantly reduce inflammatory cell recruitment in a mouse model of thioglycollate-induced peritonitis. This model is a standard method for inducing a sterile inflammatory response characterized by a robust influx of neutrophils into the peritoneal cavity. The efficacy of Plumericin in this model is compared to Dexamethasone, a corticosteroid that represents the standard of care for many inflammatory conditions.
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Plumericin | 1 mg/kg | Thioglycollate-induced peritonitis in mice | Inhibition of neutrophil recruitment to the peritoneum | ~50% reduction in neutrophil influx compared to vehicle control | [1][2] |
| Dexamethasone | 0.5 mg/kg | Thioglycollate-induced peritonitis in mice | Inhibition of total leukocyte recruitment to the peritoneum | Significant reduction in leukocyte influx compared to control |
Mechanism of Action: Inhibition of the NF-κB Pathway
Plumericin exerts its anti-inflammatory effects by potently inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that are crucial for leukocyte recruitment to sites of inflammation.
The inhibitory action of Plumericin is targeted at a key step in the NF-κB activation cascade: the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[1][2] By preventing the degradation of IκB, Plumericin ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Specifically, Plumericin has been shown to inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB.[1][2]
Mechanism of Plumericin's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Plumericin Efficacy in Thioglycollate-Induced Peritonitis
Objective: To evaluate the in vivo anti-inflammatory effect of Plumericin on leukocyte recruitment in a mouse model of acute peritonitis.[1][2]
Animals: Male C57BL/6 mice.
Procedure:
-
Mice were pre-treated with an intraperitoneal (i.p.) injection of Plumericin (1 mg/kg) or vehicle (control).
-
Thirty minutes after treatment, peritonitis was induced by an i.p. injection of 1 mL of 3% (w/v) thioglycollate broth.
-
Four hours after thioglycollate injection, mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS).
-
The total number of leukocytes in the peritoneal lavage fluid was determined using a hemocytometer.
-
Differential cell counts were performed on cytospin preparations stained with Wright-Giemsa to quantify the number of neutrophils.
Dexamethasone Efficacy in Thioglycollate-Induced Peritonitis
Objective: To assess the effect of Dexamethasone on inflammatory cell infiltration in a mouse model of thioglycollate-induced peritonitis.
Animals: Male Swiss albino mice.
Procedure:
-
Mice were treated with a subcutaneous injection of Dexamethasone (0.5 mg/kg) or saline (control) one hour before the inflammatory stimulus.
-
Peritonitis was induced by an i.p. injection of 1 mL of 3% (w/v) thioglycollate.
-
Four hours after thioglycollate injection, the animals were euthanized, and the peritoneal cavity was washed with PBS containing EDTA.
-
The total number of leukocytes in the peritoneal exudate was counted in a Neubauer chamber.
Summary
The available preclinical data suggests that Plumericin is a potent inhibitor of inflammation, with a mechanism of action centered on the inhibition of the NF-κB pathway. Its efficacy in reducing neutrophil recruitment in a model of acute peritonitis is comparable to that of the standard of care corticosteroid, Dexamethasone. These findings highlight Plumericin as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further investigation, including direct comparative studies in various disease models and subsequent clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of the accumulation of macrophages and the generation of macrophage chemotactic activity by dexamethasone in concanavalin A-induced peritonitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Plumerane Iridoids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of a series of synthetic analogs of plumerane iridoids, focusing on the structure-activity relationships (SAR) derived from experimental data. Due to the limited availability of specific SAR studies on Protoplumericin A, this guide utilizes data from a comprehensive study on the closely related and more stable iridoid, plumieride (B147324), isolated from Plumeria bicolor. The insights gained from these analogs offer a valuable framework for the rational design of more potent anticancer agents based on the plumerane scaffold.
Data Summary of Anticancer Activity
The in vitro cytotoxic activity of plumieride and its synthetic analogs was evaluated against radiation-induced fibrosarcoma (RIF) tumor cells. The following table summarizes the key structural modifications and their impact on anticancer efficacy, presented as the concentration required for 50% cell kill.
| Compound ID | Modification from Plumieride | 50% Cell Kill (µg/mL)[1][2] |
| Plumieride | Unmodified | 49.5[1][2] |
| Plumieride pentaacetate | Acetylation of the glucose moiety | 19.5[1] |
| Amide Analog (C2) | Methyl ester replaced with ethyl amide | 39.2 |
| Amide Analog (C4) | Methyl ester replaced with butyl amide | 31.5 |
| Amide Analog (C6) | Methyl ester replaced with hexyl amide | 24.5 |
| Amide Analog (C8) | Methyl ester replaced with octyl amide | 18.2 |
| Amide Analog (C10) | Methyl ester replaced with decyl amide | 14.7 |
| Amide Analog (C12) | Methyl ester replaced with dodecyl amide | 11.8[1][2] |
| Disaccharide Analog | Glucose moiety converted to a disaccharide | ~15-17[1][2] |
| Trisaccharide Analog | Glucose moiety converted to a trisaccharide | ~15-17[1][2] |
Key Findings from SAR Studies:
-
Lipophilicity: A clear correlation was observed between increased lipophilicity and enhanced cytotoxic activity. Replacing the methyl ester group of plumieride with progressively longer alkyl amides resulted in a significant increase in potency. The dodecyl amide analog exhibited the highest activity among the amide series.[1][2]
-
Glycosylation: Modification of the glucose moiety also influenced anticancer activity. Conversion of the monosaccharide to di- and trisaccharides led to enhanced cytotoxicity compared to the parent plumieride.[1][2] However, these glycosylated analogs were slightly less potent than the most active long-chain alkyl amide derivative.[1][2]
-
Acetylation: Acetylation of the hydroxyl groups on the glucose moiety in plumieride (plumieride pentaacetate) also resulted in a notable increase in cytotoxic activity.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay against Radiation-Induced Fibrosarcoma (RIF) Tumor Cells
The cytotoxic activity of the plumieride analogs was determined using a standard in vitro assay with radiation-induced fibrosarcoma (RIF) tumor cells. The detailed methodology is as follows:
-
Cell Culture: RIF tumor cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: The test compounds (plumieride and its analogs) were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in the cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Seeding: Cells were harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates were incubated to allow the cells to attach and resume growth.
-
Treatment: After a pre-incubation period, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. Control wells received medium with the vehicle solvent at the same concentration used for the test compounds.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Viability Assessment: Following incubation, cell viability was assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance values from the MTT assay were used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The concentration of the compound that caused a 50% reduction in cell viability (50% cell kill) was then determined by plotting a dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the key structure-activity relationships identified and the general workflow of the cytotoxicity experiments.
Caption: Key structural modifications leading to enhanced anticancer activity of plumieride analogs.
Caption: General workflow for the in vitro cytotoxicity evaluation of plumieride analogs.
References
Protoplumericin A: A Comparative Guide to STAT3 Inhibitor Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Protoplumericin A's potential cross-reactivity and selectivity profile, framed within the context of its likely mechanism of action as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. Due to the limited public data on this compound, this guide draws parallels from its close structural analog, Plumericin, and compares its anticipated activity with established STAT3 inhibitors.
Introduction: The Challenge of STAT3 Selectivity
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[1] Its persistent activation is a hallmark of many human cancers, making it a compelling therapeutic target.[1] this compound, a natural iridoid, is structurally related to Plumericin, which has been shown to inhibit STAT3 activation by preventing its phosphorylation at Tyrosine 705 (Tyr705). This inhibition disrupts the dimerization and nuclear translocation required for its function as a transcription factor.
However, developing selective STAT3 inhibitors is a significant challenge. The STAT protein family members share substantial structural homology, especially within the Src Homology 2 (SH2) domain where dimerization occurs.[2] This similarity can lead to off-target effects, where an inhibitor cross-reacts with other STAT proteins like STAT1 or STAT5, potentially causing adverse outcomes.[2] This guide compares the potential profile of this compound against other known STAT3 inhibitors to highlight these challenges and provide a framework for evaluation.
Comparative Selectivity of STAT3 Inhibitors
While a specific selectivity panel for this compound is not available, we can infer its potential activity and compare it to well-characterized inhibitors. Plumericin, its analog, has been shown to inhibit STAT3 phosphorylation. The following table compares the activity of established STAT3 inhibitors against STAT3 and other kinases, illustrating the spectrum of selectivity.
| Compound | Primary Target | IC₅₀ (STAT3) | Known Cross-Reactivity / Off-Targets |
| This compound (Inferred) | STAT3 | Not Determined | Expected cross-reactivity with other STAT family members (e.g., STAT1, STAT5) due to SH2 domain homology. Potential for off-targets related to its electrophilic nature. |
| Stattic | STAT3 (SH2 Domain) | 5.1 µM (in cell-free assay) | Exhibits higher selectivity for STAT3 over STAT1.[3] |
| S3I-201 (NSC 74859) | STAT3 (SH2 Domain) | 86 µM (in cell-free assay) | Preferentially inhibits STAT3 over STAT1 but also inhibits STAT5 with half the potency of STAT3.[4] It has also been reported to act as a non-selective alkylating agent, covalently modifying many cellular proteins.[5] |
| OPB-31121 | STAT3 (SH2 Domain) | Low nM range (IC₅₀ in some cell lines) | Inhibits both STAT3 and STAT5 phosphorylation.[3] Off-target effects have been a concern in clinical development.[2] |
| YY002 | STAT3 (SH2 Domain) | Low nM range | Reported to be a highly selective inhibitor that simultaneously inhibits both STAT3 Tyr705 and Ser727 phosphorylation, with high selectivity over other STAT members.[6] |
Signaling Pathway and Mechanism of Inhibition
STAT3 is typically activated by upstream kinases, most notably Janus kinases (JAKs), following cytokine or growth factor receptor stimulation. Activated JAKs phosphorylate a critical tyrosine residue (Tyr705) on STAT3. This phosphorylation event creates a binding site for the SH2 domain of another phosphorylated STAT3 monomer, leading to homodimerization. The STAT3 dimer then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target genes involved in cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1). This compound, like its analog Plumericin, is hypothesized to interfere with this cascade by preventing the initial phosphorylation of STAT3, thereby blocking all subsequent downstream events.
Experimental Protocols for Selectivity Profiling
Objective evaluation of a compound's selectivity is paramount. Below are detailed methodologies for key experiments used to profile inhibitors like this compound.
Protocol: Western Blot for STAT3 Phosphorylation Inhibition
This assay directly measures the ability of a compound to inhibit the activation of STAT3 in a cellular context.
-
Objective: To quantify the reduction in cytokine-induced STAT3 phosphorylation at Tyr705 in the presence of the test compound.
-
Methodology:
-
Cell Culture: Plate a cancer cell line with a known active STAT3 pathway (e.g., MDA-MB-231) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-treat cells with varying concentrations of this compound (or control inhibitors) for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibition.[7]
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within intact cells, a critical step in validating selectivity.
-
Objective: To determine if this compound directly binds to and stabilizes STAT3 protein in a cellular environment.
-
Methodology:
-
Treatment: Treat intact cells (e.g., MDA-MB-231) with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.[8][9]
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Analysis:
-
Western Blot: Analyze the amount of soluble STAT3 remaining in the supernatant at each temperature by Western blot. A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle control.[10]
-
Mass Spectrometry (Proteome-wide CETSA): For unbiased, proteome-wide selectivity profiling, the soluble fractions are analyzed by quantitative mass spectrometry. This method can identify not only the intended target but also numerous off-targets simultaneously by observing thermal shifts for thousands of proteins.[8][11]
-
-
Conclusion
While direct experimental data for this compound remains scarce, its structural similarity to Plumericin strongly suggests it functions as an inhibitor of the STAT3 signaling pathway. The primary challenge for any STAT3 inhibitor lies in achieving high selectivity over other STAT family members and unrelated off-targets. The comparative data presented herein for established inhibitors like Stattic and S3I-201 underscore the varying degrees of selectivity that can be achieved and the potential for promiscuous activity.
For the successful development of this compound or its derivatives as therapeutic agents, a rigorous and multi-faceted approach to selectivity profiling is essential. This should include not only cell-based assays to confirm the inhibition of STAT3 phosphorylation but also advanced biophysical and proteomic methods like CETSA coupled with mass spectrometry to comprehensively map its on-target and off-target engagement profile within the complex environment of the cell. Such a detailed characterization is critical for anticipating potential toxicities and ensuring the desired therapeutic effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Protoplumericin A's Target Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the putative biological target of Protoplumericin A, a natural compound with known anti-inflammatory properties. This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, with evidence suggesting that its primary target is the IκB kinase (IKK) complex, specifically the IKKβ subunit (encoded by the IKBKB gene).[1] This guide will focus on the validation of IKKβ as the direct target of this compound.
Comparison of Target Validation Methodologies
The validation of a drug's target is a critical step in drug discovery. Here, we compare CRISPR/Cas9-mediated gene knockout with other widely used techniques for target validation.
| Feature | CRISPR/Cas9 Knockout | shRNA/siRNA Knockdown | Chemical Proteomics | Biophysical Assays (TSA/SPR) |
| Principle | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Identification of drug-protein interactions using chemical probes. | Measures direct binding and thermodynamic stability between a compound and a purified protein. |
| Effect on Target | Complete and permanent loss of protein expression. | Partial and transient reduction in protein expression. | Identifies direct and indirect binding partners. | Confirms direct physical interaction and binding kinetics. |
| Typical Efficacy | >90% knockout efficiency in clonal cell lines.[2][3] | 70-90% knockdown efficiency, variable duration.[1] | Dependent on probe design and abundance of the target protein. | High sensitivity for direct interactions. |
| Off-Target Effects | Can occur due to sgRNA promiscuity, but can be minimized with careful design. Fewer off-target effects reported compared to RNAi.[4] | Common and a significant concern, requiring multiple controls. | Non-specific binding of the probe can lead to false positives. | Minimal, as it's a cell-free assay with purified components. |
| Time to Result | 4-8 weeks for a validated clonal cell line. | 1-2 weeks for transient knockdown and analysis. | 2-4 weeks for probe synthesis and proteomic analysis. | 1-2 weeks for protein expression, purification, and assay. |
| Use Case | Definitive validation of target necessity for a specific phenotype. | Rapid assessment of the effect of reduced target expression. | Unbiased discovery of all potential binding partners. | Confirmation of direct target engagement and determination of binding affinity. |
Signaling Pathway of this compound's Putative Target
This compound is believed to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response. The putative target, IKKβ, is a critical kinase in this cascade.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments to validate IKKβ as the target of this compound.
Protocol 1: CRISPR/Cas9-Mediated Knockout of IKBKB
This protocol describes the generation of an IKBKB knockout cell line to assess whether the absence of IKKβ phenocopies the effect of this compound and confers resistance to the compound.
Materials:
-
HEK293T or a relevant macrophage cell line (e.g., THP-1)
-
Lentiviral vector co-expressing Cas9 and sgRNA (e.g., lentiCRISPRv2)
-
Validated sgRNA sequences targeting an early constitutive exon of human IKBKB (Gene ID: 3551). As of late 2025, several commercial vendors and public databases provide pre-designed and validated sgRNAs.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (B1679871) for selection
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Antibodies for Western blotting: anti-IKKβ and a loading control (e.g., anti-GAPDH)
-
NF-κB reporter assay system
-
This compound
-
TNF-α
Procedure:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of IKBKB using a public design tool (e.g., CHOPCHOP, Synthego). Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR/Cas9 plasmid.
-
Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Clonal Isolation: After 7-10 days of selection, perform single-cell sorting into 96-well plates or use limiting dilution to isolate single clones.
-
Expansion and Validation:
-
Expand the single-cell clones.
-
Genomic Validation: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Perform Western blotting to confirm the absence of IKKβ protein in the knockout clones.
-
-
Functional Characterization:
-
Treat wild-type (WT) and IKBKB knockout (KO) cells with TNF-α to stimulate the NF-κB pathway.
-
Measure NF-κB activation using a reporter assay or by assessing the phosphorylation of downstream targets like IκBα.
-
Treat WT and KO cells with varying concentrations of this compound followed by TNF-α stimulation. Assess if the KO cells are resistant to the effects of this compound.
-
Protocol 2: shRNA/siRNA-Mediated Knockdown of IKBKB
This protocol provides a transient approach to assess the impact of reduced IKKβ expression.
Materials:
-
Validated siRNA or shRNA constructs targeting IKBKB
-
Non-targeting control siRNA/shRNA
-
Transfection reagent (e.g., RNAiMAX)
-
Target cells and culture reagents
Procedure:
-
Transfection: Transfect cells with IKBKB-targeting or control siRNA/shRNA.
-
Incubation: Incubate for 48-72 hours to allow for target mRNA degradation and protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm IKKβ knockdown by qRT-PCR and Western blotting.
-
Functional Assay: Perform functional assays as described in Protocol 1, Step 6, within the 48-96 hour window of effective knockdown.
Protocol 3: Chemical Proteomics for Target Identification
This approach aims to identify the direct binding partners of this compound in an unbiased manner.
Materials:
-
This compound
-
A modified version of this compound containing a "clickable" alkyne or azide (B81097) tag and potentially a photo-activatable crosslinker.[5][6][7]
-
Cell culture and lysis reagents
-
Biotin-azide or biotin-alkyne for click chemistry
-
Streptavidin beads
-
Reagents for mass spectrometry
Procedure:
-
Probe Synthesis: Synthesize a chemical probe based on the structure of this compound. The tag should be placed at a position that is not critical for its biological activity.[5][6]
-
Cell Treatment and Crosslinking: Treat cells with the this compound probe. If a photo-activatable crosslinker is used, expose the cells to UV light to covalently link the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin (B1667282) tag to the probe.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry. IKKβ should be among the identified proteins if it is a direct target.
Protocol 4: Biophysical Validation of Direct Binding
A. Thermal Shift Assay (TSA)
This assay measures the change in the melting temperature of a protein upon ligand binding.
Materials:
-
Purified recombinant IKKβ protein
-
This compound
-
SYPRO Orange dye
-
qPCR instrument
Procedure:
-
Reaction Setup: In a 96-well PCR plate, mix purified IKKβ with SYPRO Orange dye and varying concentrations of this compound. Include a DMSO control.
-
Thermal Denaturation: Use a qPCR instrument to gradually increase the temperature and monitor the fluorescence of SYPRO Orange.
-
Data Analysis: Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of IKKβ.[8]
B. Surface Plasmon Resonance (SPR)
SPR provides real-time kinetics of binding between a ligand and an analyte.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant IKKβ protein
-
This compound
-
SPR running buffer
Procedure:
-
Immobilization: Immobilize purified IKKβ onto the sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface and measure the change in the refractive index, which corresponds to binding.
-
Kinetic Analysis: Analyze the association and dissociation phases to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[9][10][11]
Comparative Analysis of Methodologies
The choice of target validation method depends on the specific research question, available resources, and the desired level of confidence.
Conclusion
Validating IKKβ as the direct target of this compound requires a multi-faceted approach. CRISPR/Cas9-mediated knockout offers the most definitive genetic evidence by creating a permanent loss-of-function model. However, its timeline is longer compared to transient methods like siRNA/shRNA. Chemical proteomics provides an unbiased view of all potential binding partners, while biophysical assays such as TSA and SPR are essential for confirming direct target engagement and quantifying the binding affinity. For a robust validation strategy, it is recommended to combine a genetic approach (ideally CRISPR/Cas9) with a biophysical method to unequivocally demonstrate that this compound exerts its therapeutic effect through direct inhibition of IKKβ.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection | PLOS Pathogens [journals.plos.org]
- 3. Different Effects of sgRNA Length on CRISPR-mediated Gene Knockout Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
A Comparative Guide to Plumeria-Derived Iridoids: Potency and Structure-Activity Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of iridoids derived from the Plumeria genus, with a focus on Plumieride and its analogues as a case study due to the current lack of extensive research on Protoplumericin A analogues. The data presented here, drawn from available scientific literature, offers insights into the structure-activity relationships of these compounds, which can inform future drug discovery and development efforts targeting inflammatory and proliferative diseases.
Introduction to this compound and Related Iridoids
This compound is a bioactive iridoid isolated from Plumeria obtusa. It has demonstrated anti-inflammatory properties, notably in mitigating lipopolysaccharide (LPS)-induced acute lung injury in animal models. While research into specific analogues of this compound is limited, the closely related iridoid, Plumieride, also found in Plumeria species, has been the subject of synthetic modifications and biological evaluations. By examining the structure-activity relationships of Plumieride and its derivatives, we can infer potential strategies for the development of novel this compound analogues with enhanced therapeutic potential.
Comparative Potency of Plumieride and Its Analogues
The biological activity of Plumieride and its synthesized analogues has been evaluated primarily for their cytotoxic effects against cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Modification from Plumieride | Biological Activity (Cell Kill) | Cell Line |
| Plumieride | Unmodified | 50% at 49.5 µg/mL | Radiation-Induced Fibrosarcoma (RIF)[1][2] |
| Dodecyl Amide Analogue | Methyl ester replaced with a dodecyl amide | 50% at 11.8 µg/mL | Radiation-Induced Fibrosarcoma (RIF)[1][2] |
| Di- and Trisaccharide Analogues | Glucose moiety converted to di- and trisaccharides | 50% at 15-17 µg/mL | Radiation-Induced Fibrosarcoma (RIF)[1][2] |
Structure-Activity Relationship (SAR) Insights
The data on Plumieride analogues provides valuable insights into the structure-activity relationships of this class of iridoids:
-
Lipophilicity: Replacing the methyl ester of Plumieride with a long-chain alkyl amide, such as a dodecyl amide, significantly enhances cytotoxic activity. This suggests that increasing the lipophilicity of the molecule may improve its ability to cross cell membranes and interact with intracellular targets.[1][2]
-
Glycosylation: Modification of the glucose moiety to form di- and trisaccharides also leads to increased cytotoxicity compared to the parent compound, Plumieride. This indicates that the carbohydrate portion of the molecule plays a role in its biological activity, and alterations to this group can modulate potency.[1][2]
These findings suggest that similar modifications to the this compound scaffold, such as ester-to-amide substitutions with varying alkyl chain lengths and alterations to the glycosidic bond, could be promising avenues for developing more potent analogues.
Anti-Inflammatory Signaling Pathway
Iridoids from Plumeria, including Plumieride, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[3][4][5] Upon stimulation by inflammatory agents like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. Plumieride has been observed to inhibit the activation of NF-κB and the expression of iNOS, TNF-α, and IL-1β.[3][4]
References
A Comparative Analysis of Protoplumericin A and Other Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Inflammatory and Anticancer Natural Products
In the ever-expanding landscape of natural product research, a clear understanding of the comparative efficacy and mechanisms of action of novel compounds is crucial for advancing drug discovery. This guide provides a detailed comparison of Plumericin (B1242706), a bioactive iridoid with significant anti-inflammatory and anticancer properties, against other well-characterized natural products: Parthenolide, Withaferin A, and Geniposide (B1671433). This comparison is based on available experimental data, focusing on their performance in key biological assays.
A note on nomenclature: Initial searches for "Protoplumericin A" did not yield specific results. Based on chemical nomenclature and the available literature, it is highly probable that the intended compound is Plumericin , an iridoid lactone. This guide will proceed with the analysis of Plumericin.
Executive Summary
Plumericin, a spirolactone iridoid, has demonstrated potent inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[1][2] This guide compares its bioactivity with Parthenolide, a sesquiterpene lactone; Withaferin A, a steroidal lactone; and Geniposide, another iridoid. The comparative analysis reveals that while all these compounds target inflammatory and cancer pathways, they exhibit varying potencies and mechanisms of action.
Comparative Data on Biological Activity
The following tables summarize the quantitative data on the biological activities of Plumericin and the selected comparator compounds. The data has been compiled from various studies to provide a comparative overview of their potency. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibition of NF-κB Signaling
| Compound | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| Plumericin | NF-κB Luciferase Reporter | HEK293 | TNF-α | 1 µM | [1][2] |
| Parthenolide | NF-κB Reporter (SEAP) | HEK-Blue™ | - | ~50 µM | [3] |
| Withaferin A | NF-κB Luciferase Reporter | HEK293 | TNF-α | ~5 µM | [4] |
| Geniposide | - | - | - | Data not available | - |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Parthenolide | BxPC-3 (Pancreatic) | MTT | ~10 µM (48h) | [5] |
| Withaferin A | MDA-MB-231 (Breast) | CCK-8 | 12 µM | [6] |
| Geniposide | SCC-9 (Oral Squamous) | CCK-8 | >50 µM (48h) | [7] |
| Aucubin (related iridoid) | K562 (Leukemia) | Not specified | 26-56 µg/mL |
Mechanisms of Action: A Focus on the NF-κB Pathway
The NF-κB signaling cascade is a critical pathway in the cellular response to inflammatory stimuli and is often dysregulated in cancer. Plumericin, Parthenolide, and Withaferin A all exert their effects, at least in part, by inhibiting this pathway, albeit through different mechanisms.
Plumericin: This iridoid inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][8] This action is thought to be mediated through the inhibition of the IκB kinase (IKK) complex.[1]
Parthenolide: This sesquiterpene lactone also targets the IKK complex, thereby preventing IκBα degradation and the nuclear translocation of NF-κB.[9] Some studies also suggest a direct interaction with the p65 subunit of NF-κB.
Withaferin A: This steroidal lactone has been shown to inhibit NF-κB activation by targeting a cysteine residue in IKKβ, a key catalytic subunit of the IKK complex.
Geniposide: While its primary anti-inflammatory mechanism is not as focused on direct NF-κB inhibition as the others, Geniposide has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by Plumericin, Parthenolide, and Withaferin A.
Caption: A generalized experimental workflow for evaluating the bioactivity of natural products.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays cited in this guide are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Seeding: HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid are seeded in 96-well plates at a density of approximately 2.2 x 10^6 cells/mL and incubated overnight.[12]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Plumericin, Parthenolide, Withaferin A) for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α (typically 10-20 ng/mL) to the wells.[13]
-
Incubation: The plate is incubated for 6-8 hours to allow for luciferase gene expression.[13]
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is then added to each well.
-
Luminescence Measurement: Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. A co-transfected Renilla luciferase plasmid can be used for normalization of transfection efficiency.[13]
-
Data Analysis: The relative light units (RLU) are measured, and the percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value is determined from the dose-response curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-10,000 cells per well and allowed to adhere overnight.[14]
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
ELISA for Cytokine Quantification (e.g., TNF-α)
This assay is used to measure the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight.[17]
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Standards and cell culture supernatants are added to the wells and incubated for 2 hours.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour.[18]
-
Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase (HRP) is added, and the plate is incubated for 30-45 minutes.[18][19]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
Absorbance Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.
-
Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined.
Conclusion
Plumericin, Parthenolide, and Withaferin A are potent natural products that inhibit the pro-inflammatory and pro-cancerous NF-κB signaling pathway. While Plumericin shows high potency in NF-κB inhibition, Parthenolide and Withaferin A also exhibit significant anticancer activities through this and other mechanisms. Geniposide, another iridoid, demonstrates anti-inflammatory effects, although its direct action on the NF-κB pathway is less characterized. The data and protocols presented in this guide offer a foundation for researchers to objectively compare these compounds and to inform the design of future studies in the pursuit of novel therapeutics. Further head-to-head studies under standardized conditions are warranted to more definitively rank the potency and selectivity of these promising natural products.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
A Comparative Guide to the Biological Effects of Protoplumericin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Protoplumericin A and related compounds, focusing on their anti-inflammatory properties. Due to the limited availability of direct experimental data on this compound, this guide utilizes data from its close structural analog, Plumericin, and compares it with Parthenolide (B1678480), a well-characterized anti-inflammatory agent. This comparison aims to provide a framework for understanding the potential biological activities of this compound and to guide future research.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Plumericin (as a proxy for this compound) and Parthenolide. It is important to note that direct experimental data for this compound is not currently available in the public domain. The information on this compound's activity is primarily based on molecular docking studies suggesting it as a key bioactive component of a Plumeria obtusa fraction with observed anti-inflammatory effects.
Table 1: Comparison of Inhibitory Activity on NF-κB Signaling Pathway
| Compound | Assay | Cell Line | Stimulus | IC50 | Reference |
| Plumericin | NF-κB Luciferase Reporter | HEK293 | TNF-α | 1 µM | [1] |
| Parthenolide | NF-κB Nuclear Translocation | BV-2 Microglia | LPS | Not explicitly stated, but significant inhibition at 5 µM | [2] |
| Parthenolide | IL-8 Production (NF-κB dependent) | 16HBE (CFTR-normal) | TNF-α/IL-1β | ~5 µM | [3] |
Table 2: Comparison of Inhibitory Effects on Pro-inflammatory Enzymes and Cytokines
| Compound | Target | Cell Line | Stimulus | Effect | Quantitative Data | Reference |
| Plumericin | iNOS, COX-2, TNF-α | IEC-6 | LPS + IFN-γ | Inhibition of expression | Significant reduction at 0.5-2 µM | [4] |
| Parthenolide | IL-6 | THP-1 | LPS | Inhibition of secretion | IC50: 2.620 µM | [5] |
| Parthenolide | TNF-α | THP-1 | LPS | Inhibition of secretion | IC50: 1.091 µM | [5] |
| Parthenolide | IL-1β | THP-1 | LPS | Inhibition of secretion | IC50: 2.594 µM | [5] |
| Parthenolide | iNOS, COX-2 | RAW 264.7 | LPS | Inhibition of expression | Qualitative | [6] |
Reproducibility of this compound Biological Effects: There are currently no published studies specifically addressing the reproducibility of the biological effects of this compound. The primary study on a this compound-containing fraction provides initial findings, but independent verification and further studies on the pure compound are required to establish the reproducibility of its effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization. Transfection is typically performed using a suitable transfection reagent.[7]
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., Plumericin) for 1 hour.
-
Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6 hours.[4]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Cells are seeded in 6-well plates and pre-treated with the test compound for 1 hour before stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[9]
-
-
Protein Extraction:
-
Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][9]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
ELISA for TNF-α and IL-6
Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of secreted cytokines like TNF-α and IL-6 in cell culture supernatants.
-
Cell Culture and Supernatant Collection:
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.[13]
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the cytokine in the samples is determined from the standard curve.
-
Mandatory Visualization
Signaling Pathways
References
- 1. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 2. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protoplumericin A: A Comparative Guide to its Secondary Validation
For Researchers, Scientists, and Drug Development Professionals
Protoplumericin A, an iridoid natural product isolated from plants of the Plumeria genus, has garnered significant interest for its diverse biological activities.[1][2][3] This guide provides a comparative overview of the secondary validation assays for this compound, presenting available experimental data and methodologies to facilitate its evaluation as a potential therapeutic agent.
Comparative Biological Activity
This compound has demonstrated promising anti-inflammatory, antimicrobial, and cytotoxic properties. The following sections compare its performance in key secondary validation assays.
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory effects, primarily investigated in the context of lipopolysaccharide (LPS)-induced inflammation.[4][5][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.
Key Findings:
-
In Vivo: this compound has been shown to mitigate LPS-induced acute lung injury in mice, suggesting its potential for treating inflammatory lung conditions.[4][5]
-
In Vitro: Studies using RAW 264.7 macrophage cells, a standard model for inflammation research, have demonstrated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5]
A study on the dichloromethane (B109758) fraction of Plumeria obtusa, which contains this compound, showed significant inhibition of LPS-induced nitric oxide in RAW 264.7 macrophages.[7] Molecular docking studies within this research identified this compound as a promising inhibitor of inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1.[7]
Antimicrobial Activity
This compound has displayed activity against a range of pathogens, including bacteria and fungi.[2][3][8]
Key Findings:
-
Antibacterial Activity: It exhibits strong activity against the Gram-positive bacterium Staphylococcus aureus.[2][8] However, it has been reported to be inactive against the Gram-negative bacterium Escherichia coli.[8]
-
Antifungal Activity: this compound has demonstrated strong activity against the pathogenic yeast Candida albicans.[8]
| Pathogen | Activity of this compound | Reference Compound | Activity of Reference |
| Staphylococcus aureus | Strong | - | - |
| Bacillus subtilis | Not specified | Plumieride | Strong |
| Escherichia coli | Inactive | - | - |
| Candida albicans | Strong | - | - |
Further quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are needed for a more detailed comparison.
Cytotoxic Activity
The cytotoxic potential of this compound against cancer cells has been noted, although detailed secondary validation data is limited in the currently available literature.[1][9] Extracts of Plumeria rubra, containing this compound among other compounds, have shown toxicity towards various cancer cells.[9] One study mentioned that metabolites from P. rubra, including this compound, were analyzed for their potential to induce apoptosis.[10]
Further research is required to establish specific IC50 values against a panel of cancer cell lines and to elucidate the underlying mechanisms of its cytotoxic action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the secondary validation of this compound.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Microbial Culture: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium to achieve a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar (B569324) Plate Preparation: The microbial suspension is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in Petri dishes.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Sample Application: A defined volume of this compound solution (at a specific concentration) is added to the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: LPS-induced inflammatory signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing using the agar well diffusion method.
Conclusion
This compound is a promising natural product with multifaceted biological activities. The existing data from secondary validation assays confirm its anti-inflammatory and antimicrobial potential. However, to advance its development as a therapeutic candidate, further rigorous studies are essential. Specifically, comprehensive dose-response analyses, elucidation of specific molecular targets, and broader in vivo efficacy and safety evaluations are required. This guide serves as a foundational resource for researchers to design and interpret future studies on this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 80396-57-2, High-Purity, SMB01007, Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protoplumericin A and its Analogue Plumericin: An In Vivo Efficacy Comparison Guide for Researchers
Overview of Plumericin's In Vivo Anti-Inflammatory Efficacy
Plumericin (B1242706), an iridoid isolated from Himatanthus sucuuba, has demonstrated significant anti-inflammatory properties in preclinical animal models.[1][2] Its mechanism of action is primarily attributed to the potent inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of inflammatory responses.[1][2][3]
Quantitative Efficacy Data
The following table summarizes the key quantitative findings from in vivo studies on Plumericin, showcasing its anti-inflammatory effects.
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Thioglycollate-Induced Peritonitis in Mice | Plumericin | Not specified in abstract | Suppressed thioglycollate-induced peritonitis. | [1][2] |
| DNBS-Induced Colitis in Mice | Plumericin | 3 mg/kg | Significantly reduced weight loss, macroscopic and histologic signs of colon injury, and markers of inflammation and oxidative stress. | [4][5] |
Experimental Protocols
Thioglycollate-Induced Peritonitis Model
This model is a standard method for inducing a sterile inflammatory response in the peritoneal cavity to study the recruitment of leukocytes, particularly neutrophils.[6][7][8][9]
Objective: To assess the effect of Plumericin on leukocyte migration to an inflammatory site.
Methodology:
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with a sterile solution of thioglycollate broth.
-
Treatment: A cohort of mice is pre-treated with Plumericin at a specified dose and route (e.g., intraperitoneal or oral) prior to thioglycollate injection. A control group receives a vehicle (placebo).
-
Leukocyte Quantification: After a specific time point (e.g., 4-24 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution. The total number of leukocytes and the differential cell counts (neutrophils, macrophages) in the peritoneal lavage fluid are determined using a hemocytometer and cytological staining.
-
Outcome Measures: The primary outcome is the reduction in the number of infiltrating leukocytes, particularly neutrophils, in the peritoneal cavity of the Plumericin-treated group compared to the placebo group.
Experimental Workflow: Thioglycollate-Induced Peritonitis
2,4,6-Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis Model
This is a widely used animal model of inflammatory bowel disease (IBD) that mimics some of the pathological features of Crohn's disease.
Objective: To evaluate the therapeutic potential of Plumericin in a model of intestinal inflammation.
Methodology:
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Induction of Colitis: Colitis is induced by intrarectal administration of DNBS dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier, allowing DNBS to haptenize mucosal proteins and elicit a T-cell-mediated immune response.
-
Treatment: Plumericin (e.g., 3 mg/kg) is administered to a group of mice, typically via intraperitoneal injection, either before or after the induction of colitis. A control group receives the vehicle.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and signs of rectal bleeding.
-
Endpoint Analysis: After a set period (e.g., 3-7 days), the animals are euthanized. The colon is removed, and the length and weight are measured. Macroscopic damage is scored based on a standardized scale. Histological analysis is performed on colon tissue sections to assess the degree of inflammation, ulceration, and tissue damage. Biochemical markers of inflammation (e.g., myeloperoxidase activity) and oxidative stress are also measured.
-
Outcome Measures: Key outcomes include improvement in clinical signs (reduced weight loss), reduction in macroscopic and microscopic colon damage scores, and decreased levels of inflammatory and oxidative stress markers in the Plumericin-treated group compared to the placebo group.[4][5]
Signaling Pathway
Plumericin exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[1][2][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plumericin has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation.[1][3][11]
NF-κB Signaling Pathway Inhibition by Plumericin
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 8. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Protoplumericin A
FOR IMMEDIATE RELEASE
As a premier supplier of cutting-edge biochemicals for research and development, we are committed to providing comprehensive safety and handling information to our valued partners in the scientific community. This document outlines the essential procedures for the proper disposal of Protoplumericin A, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a bioactive iridoid glycoside isolated from Plumeria obtusa. While specific toxicity data for this compound is limited, extracts from Plumeria obtusa have demonstrated antiproliferative properties. Due to its biological activity, it is prudent to handle this compound as a potentially cytotoxic compound. Therefore, all waste materials contaminated with this compound should be managed according to established guidelines for cytotoxic waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to have a designated waste disposal plan in place. All personnel handling the compound must be trained in the procedures for managing cytotoxic agents.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory to prevent accidental exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Body Protection | Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Snug-fitting safety goggles. |
| Face Protection | Face Shield | To be worn in addition to safety goggles, especially when splashes are possible. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling powders or creating aerosols. |
Step-by-Step Disposal Protocol for this compound
The following procedures provide a systematic approach to the disposal of various forms of this compound waste.
1. Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, gowns):
-
Segregation: All solid waste that has come into contact with this compound must be segregated from regular laboratory trash at the point of generation.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant, and leak-proof cytotoxic waste container.[1] These containers should be clearly labeled with the universal cytotoxic waste symbol.[1]
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from general traffic until they are collected for final disposal.
2. Liquid Waste Disposal (e.g., unused solutions, cell culture media):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.
-
Treatment: Do not discharge liquid waste containing this compound down the drain. Chemical deactivation may be an option for some cytotoxic agents, but in the absence of a validated inactivation method for this compound, it is recommended to treat it as hazardous chemical waste.[1]
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated and secure area.
3. Sharps Disposal (e.g., needles, syringes, contaminated glassware):
-
Collection: Immediately place all contaminated sharps into a puncture-proof sharps container specifically designated for cytotoxic waste.[1]
-
Labeling: The sharps container must be clearly labeled with the "Cytotoxic Waste" symbol.
-
Disposal: Once the container is three-quarters full, seal it securely and place it in the designated cytotoxic waste storage area for collection.
Final Disposal Method
All segregated and properly labeled cytotoxic waste, including solid, liquid, and sharps waste contaminated with this compound, must be disposed of through a licensed hazardous waste contractor. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2] This process ensures the complete destruction of the active compound.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, your institution can maintain a safe laboratory environment and ensure compliance with hazardous waste regulations. Our commitment to our customers extends beyond providing high-quality products to include supporting their safe and responsible use.
References
Navigating the Safe Handling of Protoplumericin A: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Protoplumericin A are paramount for ensuring laboratory safety and maintaining experimental integrity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a substance with unknown hazards and adhere to the highest safety standards. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for working with this compound.
Immediate Safety and Handling Precautions
This compound is a bioactive iridoid glycoside isolated from Plumeria obtusa. While research indicates its potential as an anti-inflammatory agent that mitigates lipopolysaccharide (LPS)-induced acute lung injury in mice, comprehensive toxicity data is not yet available. Therefore, a precautionary approach is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes of solutions or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). Double-gloving is recommended. | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | A fully fastened laboratory coat with long sleeves. A chemical-resistant apron should be worn over the lab coat for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when generating aerosols. | Prevents inhalation of the compound, which could have unknown respiratory effects. Work should be performed in a fume hood. |
Operational Plan: A Step-by-Step Workflow
A structured workflow is critical to ensure safety and prevent contamination. The following diagram outlines the recommended operational procedure for handling this compound.
Understanding the Biological Context: The LPS-Induced Inflammatory Pathway
This compound has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates a simplified overview of this pathway and the potential point of intervention for this compound.
Disposal Plan: Managing this compound Waste
As a compound with potential cytotoxic and unknown environmental effects, all waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment. As more research becomes available, these guidelines should be reviewed and updated accordingly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
